Fadrozole Hydrochloride Hemihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
176702-70-8 |
|---|---|
Molecular Formula |
C28H30Cl2N6O |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
bis(4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile);hydrate;dihydrochloride |
InChI |
InChI=1S/2C14H13N3.2ClH.H2O/c2*15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;;;/h2*4-7,9-10,14H,1-3H2;2*1H;1H2 |
InChI Key |
RBNOZCGLHXZRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fadrozole; CGS 16949A; CGS-16949A; CGS16949A; Fadrozole hydrochloride hemihydrate |
Origin of Product |
United States |
Foundational & Exploratory
Fadrozole Hydrochloride Hemihydrate: A Technical Guide to its Role in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fadrozole Hydrochloride Hemihydrate, a potent and selective nonsteroidal aromatase inhibitor. It details its mechanism of action, quantitative efficacy, relevant experimental protocols, and its impact on signaling pathways.
Core Concepts: Mechanism of Action
This compound is a second-generation nonsteroidal aromatase inhibitor.[1] Its primary mechanism of action is the potent and selective inhibition of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis.[2] Aromatase catalyzes the conversion of androgens (specifically androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[3][2] By binding to the aromatase enzyme, Fadrozole blocks this conversion, leading to a significant reduction in circulating estrogen levels.[3][4] This deprivation of estrogen is a key therapeutic strategy in estrogen-dependent diseases, most notably hormone receptor-positive breast cancer.[3][5] Fadrozole binds reversibly to the heme moiety of the cytochrome P450 component of the aromatase enzyme complex.[6][7]
Quantitative Efficacy of Fadrozole
The potency of Fadrozole has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibition Data
| Parameter | Value | System/Assay Condition | Reference |
| IC50 (Aromatase Activity) | 6.4 nM | Not specified | [8] |
| IC50 (Estrogen Production) | 0.03 µM (30 nM) | Hamster ovarian slices | [8] |
| IC50 (Progesterone Production) | 120 µM | Hamster ovarian slices | [8] |
| Ki (Estrone Synthetic Pathway) | 3.0 ng/mL (13.4 nM) | In vivo study in postmenopausal women | [9][10] |
| Ki (Estradiol Synthetic Pathway) | 5.3 ng/mL (23.7 nM) | In vivo study in postmenopausal women | [9][10] |
Table 2: In Vivo Efficacy and Pharmacokinetic Data
| Parameter | Value | Model/Population | Reference |
| ED50 (Uterine Hypertrophy Inhibition) | 0.03 mg/kg | Androstenedione-induced uterine hypertrophy in rats | [8] |
| Estrogen Suppression | >80% for estrone, >50% for estradiol | Postmenopausal women with advanced breast cancer | [11][12] |
| Time to Peak Plasma Concentration | 1-2 hours | Postmenopausal women (2 and 8 mg twice daily) | [9][10] |
| Average Half-life | 10.5 hours | Postmenopausal women | [9][10] |
| Oral Clearance | 621 mL/min | Postmenopausal women | [9][10] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a common method for assessing the inhibitory potential of compounds like Fadrozole on aromatase activity using human placental microsomes as the enzyme source.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human aromatase.
Materials:
-
Human placental microsomes (source of aromatase)[13]
-
Test compound (e.g., this compound)
-
[1β-³H]-Androstenedione (radiolabeled substrate)[14]
-
NADPH or an NADPH-generating system (cofactor)[13]
-
Assay Buffer (e.g., phosphate buffer)
-
Scintillation fluid and vials
-
Microplate reader or scintillation counter
Methodology:
-
Microsome Preparation: Isolate microsomes from human placental tissue via differential centrifugation. The resulting microsomal pellet contains the endoplasmic reticulum membrane fraction where aromatase is located.[13]
-
Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, human placental microsomes, and the NADPH generating system.[15]
-
Inhibitor Addition: Add varying concentrations of the test compound (Fadrozole) to the reaction mixtures. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[15]
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Measurement of Activity: The aromatase activity is determined by measuring the amount of ³H₂O released from the tritiated androstenedione. This is typically done by separating the aqueous phase containing ³H₂O from the organic phase containing the unreacted substrate, followed by scintillation counting.
-
Data Analysis: Plot the percentage of aromatase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]
Signaling Pathways and Downstream Effects
The inhibition of aromatase by Fadrozole sets off a cascade of downstream effects, primarily centered on the reduction of estrogen and its subsequent impact on estrogen receptor (ER) signaling.
Estrogen Biosynthesis and its Inhibition
In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens, produced by the adrenal glands, in tissues such as adipose tissue.[2] Aromatase is the key enzyme in this process. Fadrozole directly inhibits this enzyme, leading to a systemic decrease in estrogen levels.
Impact on Estrogen Receptor (ER) Signaling
The estrogens produced by aromatase activity normally bind to estrogen receptors (primarily ERα) in the nucleus of target cells, such as those in breast tissue.[17] This binding leads to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA. This, in turn, modulates the transcription of genes involved in cell proliferation and growth.[5][18]
By depleting the ligands (estrogens) for the estrogen receptor, Fadrozole effectively abrogates this signaling pathway. The reduced activation of the ER leads to cell cycle arrest, typically in the G0/G1 phase, and can induce apoptosis in estrogen-dependent cancer cells.[5]
References
- 1. The genomic landscape associated with resistance to aromatase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fadrozole - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. abcam.com [abcam.com]
- 16. turkjps.org [turkjps.org]
- 17. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Chemical structure and properties of Fadrozole Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole Hydrochloride Hemihydrate is a potent and selective nonsteroidal inhibitor of aromatase, the key enzyme responsible for estrogen biosynthesis. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, in vitro enzyme inhibition assays, and in vivo animal studies are presented to facilitate further research and development. The mechanism of action is elucidated through a detailed signaling pathway diagram, and all quantitative data are summarized for easy reference.
Chemical Structure and Properties
Fadrozole, as the hydrochloride hemihydrate salt, is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride hemihydrate |
| Synonyms | CGS 16949A hemihydrate, (Rac)-FAD286 hydrochloride hemihydrate |
| CAS Number | 176702-70-8 |
| Molecular Formula | C₁₄H₁₃N₃ · HCl · ½H₂O |
| Molecular Weight | 268.74 g/mol [1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid |
| Solubility | DMSO: 100 mg/mL (385.02 mM) (with ultrasonic and warming)[2] H₂O: 100 mg/mL (385.02 mM) (with ultrasonic)[2] Ethanol: 2 mg/mL DMF: 5 mg/mL |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |
Mechanism of Action: Aromatase Inhibition
Fadrozole is a highly potent and selective competitive inhibitor of aromatase (cytochrome P450 19A1), the enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[3] By binding to the heme group of the cytochrome P450 unit of the enzyme, fadrozole blocks this conversion, leading to a significant reduction in estrogen levels in various tissues, including the ovaries, adipose tissue, and breast cancer cells. This targeted inhibition of estrogen production is the basis for its therapeutic application in estrogen-dependent diseases, most notably hormone receptor-positive breast cancer.
Table 3: In Vitro Inhibitory Activity
| Target/Assay | IC₅₀/Kᵢ | Species/System |
| Aromatase | 6.4 nM (IC₅₀)[1] | - |
| Estrogen Production | 0.03 µM (IC₅₀)[1] | Hamster ovarian slices |
| Progesterone Production | 120 µM (IC₅₀)[1] | Hamster ovarian slices |
| Aromatase | 1.6 nM (Kᵢ) | Human placental microsomes |
Pharmacological and In Vivo Data
Fadrozole is orally active and has demonstrated significant efficacy in reducing estrogen levels and inhibiting tumor growth in various animal models.
Table 4: In Vivo Efficacy
| Endpoint | ED₅₀/Effect | Animal Model |
| Aromatase-mediated uterine hypertrophy | 0.03 mg/kg (ED₅₀, oral)[4] | Immature female rats |
| Mammary tumor growth | 95% inhibition at 0.5 mg/animal/day | Mice with implanted D2 cells |
Table 5: Pharmacokinetic Parameters
| Parameter | Value |
| Bioavailability | Orally active |
| Half-life | ~10.5 hours |
| Clearance | ~621 mL/min (oral) |
Spectroscopic Data
Mass Spectrometry
Mass spectral analysis of fadrozole reveals a molecular ion peak corresponding to its molecular weight. The fragmentation pattern can provide structural information.
Table 6: Mass Spectrometry Data
| Technique | Precursor m/z | Fragmentation Ions (m/z) |
| LC-ESI-QFT | 224.1182 [M+H]⁺ | 224.1181, 81.0447, 82.0525, 108.0681, 95.0603 |
Note: Detailed interpretation of the fragmentation pattern requires further analysis but likely involves cleavage of the tetrahydroimidazopyridine ring system.
Experimental Protocols
Synthesis of Fadrozole Hydrochloride
The synthesis of fadrozole hydrochloride can be achieved through a multi-step process. The following is a representative synthetic scheme.
Detailed Protocol:
-
Oxidation: 4-(2-Pyridyl)benzoic acid ethyl ester is oxidized with peracetic acid at 90°C to yield the corresponding N-oxide.[5]
-
Cyanation: The N-oxide is reacted with dimethyl sulfate and potassium cyanide to produce 4-(6-cyano-2-pyridyl)benzoic acid ethyl ester.[5]
-
Reduction: The cyano group is hydrogenated using H₂ over a Palladium on carbon (Pd/C) catalyst in methanol to give 4-[6-(aminomethyl)-2-pyridyl]benzoic acid ethyl ester.[5]
-
Formylation: The resulting amine is formylated with formic acid at 90°C.[5]
-
Chlorination: The formamido derivative is treated with thionyl chloride (SOCl₂) in dichloromethane to yield the chloropropyl derivative.[5]
-
Cyclization: The chloropropyl derivative is cyclized using potassium tert-butoxide in THF to form Fadrozole.[5]
-
Salt Formation: The free base is treated with dry HCl in an ethanol/ethyl acetate mixture to obtain Fadrozole Hydrochloride.[5]
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay determines the inhibitory potential of fadrozole on aromatase activity using human placental microsomes as the enzyme source.[2]
Protocol:
-
Microsome Preparation: Isolate microsomes from fresh human term placenta by differential centrifugation.[2]
-
Incubation: In a reaction tube, combine the placental microsomes, a phosphate buffer (pH 7.4), an NADPH-generating system (or NADPH), and varying concentrations of this compound.
-
Initiate Reaction: Add [1β-³H]-androstenedione to start the enzymatic reaction.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Extraction: Extract the mixture with an organic solvent like chloroform to separate the tritiated water (³H₂O) formed from the unreacted substrate.
-
Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each fadrozole concentration and determine the IC₅₀ value.
In Vivo Animal Study Protocol (Rodent Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of fadrozole in a rodent model of estrogen-dependent tumor growth.
Protocol:
-
Animal Model: Use ovariectomized female immunodeficient mice.
-
Tumor Cell Implantation: Subcutaneously implant hormone-dependent breast cancer cells (e.g., MCF-7) into the flank of each mouse. Supplement with an estrogen pellet to support initial tumor growth.
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the animals into control and treatment groups.
-
Treatment: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the fadrozole solution or vehicle alone to the respective groups daily via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors reach a predetermined size), euthanize the animals.
-
Analysis: Excise the tumors and measure their final weight. Tissues can be collected for further analysis, such as immunohistochemistry for proliferation markers or measurement of intratumoral estrogen levels.
Conclusion
This compound is a well-characterized, potent, and selective aromatase inhibitor with significant potential in the research and treatment of estrogen-dependent diseases. This guide provides essential chemical, physical, and pharmacological data, along with detailed experimental protocols, to support its application in a laboratory setting. The provided information serves as a valuable resource for scientists and researchers engaged in the fields of oncology, endocrinology, and drug development.
References
Fadrozole Hydrochloride Hemihydrate: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole Hydrochloride Hemihydrate, developed under the code CGS 16949A, is a potent and selective second-generation non-steroidal aromatase inhibitor.[1] Its development marked a significant step forward in the treatment of estrogen-dependent breast cancer in postmenopausal women. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Fadrozole.
Discovery and Development Timeline
The development of Fadrozole was part of a broader effort by Ciba-Geigy (now Novartis) to discover more potent and selective aromatase inhibitors than the first-generation agent, aminoglutethimide. The program that led to Fadrozole also eventually yielded the third-generation inhibitor, letrozole. Fadrozole itself, known by the trade name Afema, has been used for the treatment of breast cancer in Japan.[1]
Mechanism of Action
Fadrozole is a competitive inhibitor of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final and rate-limiting step in estrogen biosynthesis: the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol, respectively).[1] By binding to the heme group of the cytochrome P450 unit of the aromatase enzyme, Fadrozole blocks this conversion, leading to a significant reduction in circulating estrogen levels. This deprivation of estrogen slows the growth and proliferation of estrogen-receptor-positive breast cancer cells.[1] While Fadrozole is a potent aromatase inhibitor, at higher doses, it can also inhibit other cytochrome P450-dependent steroidogenic enzymes, such as 11β-hydroxylase, which is involved in cortisol and aldosterone synthesis.[2]
Signaling Pathway of Aromatase Inhibition by Fadrozole
The following diagram illustrates the estrogen biosynthesis pathway and the inhibitory action of Fadrozole.
Quantitative Data Summary
The following tables summarize the key quantitative data for Fadrozole and comparator aromatase inhibitors.
Table 1: In Vitro Potency of Aromatase Inhibitors
| Compound | IC50 (nM) | Source of Aromatase | Reference |
| Fadrozole | 6.4 | Human Placental Microsomes | [3] |
| Fadrozole | 30 | Hamster Ovarian Slices (Estrogen production) | [3] |
| Fadrozole | 120,000 | Hamster Ovarian Slices (Progesterone production) | [3] |
| Letrozole | ~1-10 | Various | [4] |
| Anastrozole | ~10-20 | Various | [4] |
| Aminoglutethimide | >1000 | Various | [2] |
Table 2: In Vivo Efficacy of Fadrozole
| Animal Model | Endpoint | ED50 (mg/kg) | Reference |
| Immature female rats | Inhibition of androstenedione-induced uterine hypertrophy | 0.03 | [3] |
| Comparison in the same model | |||
| Aminoglutethimide | Inhibition of androstenedione-induced uterine hypertrophy | 30 | [3] |
Table 3: Clinical Efficacy of Fadrozole in Advanced Breast Cancer (Postmenopausal Women)
| Study | Dosage | Overall Response Rate (CR+PR) | Median Duration of Response | Reference |
| Raats et al., 1992 | 1 mg/day or 4 mg/day | 23% | Not Reported | [5] |
| Bonnefoi et al. | 0.5, 1.0, or 2.0 mg twice daily | 17% | 36 weeks | [6] |
| Tominaga et al. | 1 mg twice daily | 18.2% | 567 days (for responders and long-NC) | [7] |
CR: Complete Response, PR: Partial Response, NC: No Change
Key Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
A common method for determining the in vitro potency of aromatase inhibitors involves the use of human placental microsomes as a source of the enzyme.
-
Enzyme Source: Microsomes prepared from fresh human placenta.
-
Substrate: [1β-³H]-Androstenedione.
-
Incubation: Microsomal protein is incubated with the substrate and varying concentrations of the test inhibitor (e.g., Fadrozole) in a phosphate buffer (pH 7.4) containing a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., chloroform).
-
Measurement of Aromatase Activity: Aromatase activity is determined by measuring the amount of ³H₂O released during the aromatization of the radiolabeled substrate. The aqueous phase is separated from the organic phase, and the radioactivity in the aqueous phase is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of aromatase activity (IC50) is calculated from the dose-response curve.
In Vivo DMBA-Induced Mammary Tumor Model in Rats
The 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model is a widely used preclinical model to evaluate the efficacy of anti-cancer agents for breast cancer.[8][9][10][11]
-
Animal Model: Female Sprague-Dawley rats.[8]
-
Tumor Induction: At approximately 50-55 days of age, rats are administered a single oral dose of DMBA (e.g., 20 mg) dissolved in an oil vehicle.[8] Tumors typically develop within 8-10 weeks.[11]
-
Treatment: Once tumors are established and measurable, rats are randomized into control and treatment groups. The treatment group receives daily oral doses of Fadrozole (e.g., 0.5 mg/kg, 2 mg/kg) for a specified period (e.g., 4-6 weeks).[8]
-
Efficacy Evaluation:
-
Tumor Growth: Tumor dimensions are measured regularly (e.g., weekly) with calipers, and tumor volume is calculated. The change in tumor volume over time is compared between the treatment and control groups.[8]
-
Hormone Levels: At the end of the study, blood samples are collected to measure plasma levels of estradiol and other hormones by radioimmunoassay (RIA).[8]
-
Histopathology: Tumors and other organs may be collected for histological examination to assess tumor morphology and potential treatment-related changes.[9]
-
Clinical Trial Protocol for Advanced Breast Cancer
The following provides a general outline of a Phase II clinical trial design for evaluating Fadrozole in postmenopausal women with advanced breast cancer who have progressed on prior therapy.[5][6]
-
Patient Population: Postmenopausal women with histologically confirmed, estrogen receptor-positive or unknown, advanced or metastatic breast cancer. Patients should have evidence of disease progression after at least one prior hormonal therapy (e.g., tamoxifen).[6]
-
Study Design: A prospective, randomized, open-label, multicenter study.[6]
-
Treatment Arms: Patients are randomized to receive different oral doses of Fadrozole (e.g., 1 mg once daily, 2 mg twice daily).[12]
-
Efficacy Endpoints:
-
Primary Endpoint: Objective response rate (ORR), defined as the sum of complete responses (CR) and partial responses (PR) according to standard criteria (e.g., RECIST).
-
Secondary Endpoints: Duration of response, time to progression (TTP), and overall survival (OS).
-
-
Safety and Tolerability Assessment: Adverse events are monitored and graded according to a standardized system (e.g., NCI Common Terminology Criteria for Adverse Events). Laboratory parameters, including electrolytes and hormone levels (estradiol, estrone, FSH, LH), are assessed at baseline and throughout the study.
-
Hormonal Assessment: Blood samples are collected at regular intervals to measure the suppression of circulating estrogens (estradiol and estrone) and to assess the effects on other hormones such as cortisol and aldosterone to evaluate the selectivity of aromatase inhibition.
Experimental Workflow and Logical Relationships
Preclinical Evaluation Workflow for an Aromatase Inhibitor
The following diagram outlines a typical preclinical workflow for evaluating a novel aromatase inhibitor like Fadrozole.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Clinical trial of fadrozole hydrochloride for postmenopausal patients with recurrent breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative effect of the new aromatase inhibitor fadrozole on pre- and postmenopausal models of rat mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomics analysis of carcinogenesis in a rat... | F1000Research [f1000research.com]
- 10. Oxidative stress in the in vivo DMBA rat model of breast cancer: suppression by a voltage-gated sodium channel inhibitor (RS100642) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Chemopreventive Activity of Honokiol against 7, 12 - Dimethylbenz[a]anthracene-Induced Mammary Cancer in Female Sprague Dawley Rats [frontiersin.org]
- 12. pure.psu.edu [pure.psu.edu]
Synonyms for Fadrozole Hydrochloride Hemihydrate in scientific literature
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fadrozole Hydrochloride Hemihydrate, a potent and selective nonsteroidal aromatase inhibitor. This document details its synonyms, chemical properties, mechanism of action, and key experimental protocols relevant to its study and application in research and drug development.
Chemical Identity and Synonyms
This compound is known by several names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate identification of the compound.
| Identifier Type | Value |
| IUPAC Name | 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride hemihydrate |
| Synonyms | CGS 16949A, Fadrozole HCl, Afema, Fadrozol, Fadrozolum[1][2][3] |
| CAS Registry Number | Fadrozole: 102676-47-1[1][2] |
| Fadrozole Hydrochloride: 102676-31-3[1][2] | |
| This compound: 176702-70-8[4] | |
| Molecular Formula | C₁₄H₁₃N₃ · HCl · 0.5H₂O |
| Molecular Weight | 268.74 g/mol |
Mechanism of Action: Aromatase Inhibition
Fadrozole is a selective, non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1][5][6] It competitively binds to the heme group of the aromatase enzyme, thereby blocking the conversion of androgens (testosterone and androstenedione) into estrogens (estradiol and estrone).[5][7][8] This reduction in estrogen levels is the primary mechanism behind its therapeutic effect in estrogen-dependent diseases, such as hormone receptor-positive breast cancer.[5][9]
Signaling Pathway of Fadrozole's Action
References
- 1. Fadrozole - Wikipedia [en.wikipedia.org]
- 2. Fadrozole [drugfuture.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C28H30Cl2N6O | CID 11954367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Introduction of a new aromatase inhibitor fadrozole hydrochloride hydsate] - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride Hemihydrate: A Technical Guide for Researchers
Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal inhibitor of the aromatase enzyme system. This technical guide provides an in-depth overview of its core properties, mechanism of action, pharmacological data, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
| Identifier | Value |
| CAS Number | 176702-70-8[1][2][3] |
| Molecular Formula | C14H13N3.ClH.1/2H2O[2][3] |
| Molecular Weight | 268.74 g/mol [2][3] |
Mechanism of Action and Signaling Pathway
Fadrozole exerts its therapeutic effect by specifically targeting and inhibiting aromatase, a cytochrome P450 enzyme critical for the final step in estrogen biosynthesis. Aromatase catalyzes the conversion of androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone, respectively.[4] By binding tightly to the aromatase enzyme at a site distinct from the steroid-binding site, fadrozole effectively blocks this conversion.[1] This leads to a significant reduction in circulating estrogen levels, which is the primary mechanism for its efficacy in the treatment of estrogen-dependent diseases, including certain types of breast cancer.[4]
The signaling pathway inhibited by Fadrozole is a crucial component of steroid hormone biosynthesis. The diagram below illustrates this pathway and the point of inhibition by Fadrozole.
Pharmacological Properties
Fadrozole has been characterized by its potent in vitro and in vivo activity. The following tables summarize key quantitative data on its pharmacological properties.
In Vitro Potency
| Parameter | Value | Species/System |
| IC50 (Aromatase Inhibition) | 6.4 nM[1][5][6] | Human Placental & Rat Ovarian Aromatase[5] |
| IC50 (Estrogen Production) | 0.03 µM | Hamster Ovarian Slices[5][6] |
| IC50 (Progesterone Production) | 120 µM[5][6] | Hamster Ovarian Slices[5][6] |
| Inhibitory Constant (Ki) - Estrone Pathway | 3.0 ng/mL (13.4 nmol/L) | Human (in vivo)[2][7] |
| Inhibitory Constant (Ki) - Estradiol Pathway | 5.3 ng/mL (23.7 nmol/L) | Human (in vivo)[2][7] |
In Vivo Efficacy and Pharmacokinetics
| Parameter | Value | Species/Model |
| ED50 (Inhibition of Uterine Hypertrophy) | 0.03 mg/kg (oral) | Immature Female Rats[5][6] |
| Peak Plasma Concentration (Tmax) | 1 - 2 hours | Humans[2][7] |
| Average Half-life (t1/2) | 10.5 hours | Humans[2][7] |
| Oral Clearance | 621 mL/min | Humans[2][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are examples of experimental protocols involving Fadrozole.
In Vivo Study in a Fathead Minnow Model for Aromatase Inhibition
This protocol is adapted from a short-term reproduction assay designed to identify aromatase inhibitors.[8][9]
Objective: To assess the effects of Fadrozole on reproductive endpoints and biomarkers of aromatase inhibition in fathead minnows (Pimephales promelas).
Methodology:
-
Acclimation: Sexually mature adult fathead minnows are acclimated to laboratory conditions.
-
Exposure: Fish are exposed to varying concentrations of Fadrozole (e.g., 2, 10, and 50 µg/L) in a flow-through system for a period of 21 days.[8][9] A control group receives no Fadrozole.
-
Endpoint Monitoring:
-
Fecundity: Daily egg production is monitored and recorded.
-
Hormone Analysis: At the end of the exposure period, blood plasma is collected to measure 17β-estradiol (E2), testosterone (T), and 11-ketotestosterone (KT) levels via radioimmunoassay or ELISA.
-
Vitellogenin Measurement: Plasma vitellogenin concentrations are quantified as a biomarker of estrogenic activity.
-
Aromatase Activity Assay: Brain tissue is collected to measure aromatase activity.
-
Histology: Gonadal tissue is preserved for histological examination to assess oocyte maturation and follicle health.[8]
-
-
Data Analysis: Statistical analysis is performed to determine concentration-dependent effects on the measured endpoints.
The workflow for this experimental protocol can be visualized as follows:
Preparation of Fadrozole for In Vivo Administration
For in vivo experiments, proper dissolution of this compound is critical.
Protocol for Rodent Studies (Oral Gavage):
-
Prepare a stock solution of Fadrozole in an appropriate vehicle. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[6]
-
For a target concentration, a suggested solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Add each solvent sequentially to the Fadrozole powder.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.[6]
Protocol for Avian Studies (Intramuscular Injection):
-
Fadrozole hydrochloride can be dissolved in a vehicle of propylene glycol and saline (e.g., a 4:1 ratio).[10]
-
The desired concentration is achieved by dissolving the appropriate amount of Fadrozole in the vehicle.
-
Ensure the solution is clear and free of particulates before administration.
This technical guide provides a comprehensive overview of this compound for research and development purposes. The provided data and protocols should serve as a valuable resource for designing and conducting experiments with this potent aromatase inhibitor.
References
- 1. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of the aromatase inhibitor fadrozole in a short-term reproduction assay with the fathead minnow (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Procedures [bio-protocol.org]
Fadrozole Hydrochloride Hemihydrate: A Technical Guide to its Application in Diverse Research Fields
For Researchers, Scientists, and Drug Development Professionals
Fadrozole Hydrochloride Hemihydrate, a potent and selective non-steroidal aromatase inhibitor, has been a valuable tool in a variety of research areas. By effectively blocking the conversion of androgens to estrogens, Fadrozole has enabled detailed investigation into the physiological and pathological roles of estrogen in oncology, endocrinology, and neuroscience. This technical guide provides an in-depth overview of its core applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Oncology: Targeting Estrogen-Dependent Cancers
The primary research application of this compound is in the field of oncology, specifically in the study and treatment of hormone-receptor-positive breast cancer.[1] Estrogen is a key driver of proliferation in these cancers, and Fadrozole's ability to suppress estrogen synthesis has made it an important compound for both preclinical and clinical investigations.[1]
Quantitative Data Summary
The efficacy of Fadrozole in inhibiting aromatase and its downstream effects on cancer cells has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Inhibition of Aromatase and Steroidogenesis by Fadrozole
| Parameter | Cell/Tissue Type | Value | Reference |
| IC50 (Aromatase Activity) | Human Placental Microsomes | 6.4 nM | [2] |
| IC50 (Aromatase Activity) | Rat Ovarian Aromatase | Potent inhibitor (specific value not provided) | [2] |
| IC50 (Estrogen Production) | Hamster Ovarian Slices | 0.03 µM | [2] |
| IC50 (Progesterone Production) | Hamster Ovarian Slices | 120 µM | [2] |
Table 2: In Vivo Efficacy of Fadrozole in Preclinical Models
| Model | Endpoint | Dose | Result | Reference |
| Androstenedione-induced uterine hypertrophy (rat) | Uterine hypertrophy inhibition | ED50: 0.03 mg/kg | Effective inhibition | [2] |
| Spontaneous mammary neoplasms (Sprague-Dawley rats) | Tumor development | Not specified | Prevention of benign and malignant tumors | [2] |
Table 3: Clinical Trial Data for Fadrozole in Advanced Breast Cancer (Postmenopausal Women)
| Parameter | Dosage | Value | Reference |
| Overall Response Rate | 1 mg/day or 4 mg/day | 23% (10% Complete Response, 13% Partial Response) | [3] |
| No Change Status | 1 mg/day or 4 mg/day | 45% | [3] |
| Median Time to Treatment Failure | 1 mg/day | 4.7 months | [3] |
| Median Time to Treatment Failure | 4 mg/day | 3.7 months | [3] |
| Median Survival | 1 mg/day | 17.5 months | [3] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of Fadrozole on aromatase activity.
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase.
-
Reaction Mixture: A reaction mixture is prepared containing phosphate buffer, NADPH (as a cofactor), and the androgen substrate (e.g., androstenedione).
-
Inhibitor Addition: Fadrozole is added to the reaction mixture at various concentrations. A control group with no inhibitor is also included.
-
Incubation: The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C.
-
Quantification of Estrogen: The reaction is stopped, and the amount of estrogen (e.g., estrone) produced is quantified using methods such as radioimmunoassay (RIA) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The percentage of aromatase inhibition at each Fadrozole concentration is calculated relative to the control. The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Model of Estrogen-Dependent Breast Cancer
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Fadrozole in an animal model.
-
Cell Culture: Estrogen-receptor-positive human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Animal Model: Ovariectomized female immunodeficient mice (e.g., nude or SCID mice) are used to prevent endogenous estrogen production.
-
Tumor Implantation: Cultured cancer cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously or into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Fadrozole is administered orally or via injection at a predetermined dose and schedule. The control group receives a vehicle.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis.
Signaling Pathway
Fadrozole's primary mechanism of action is the inhibition of aromatase, which catalyzes the final step in estrogen biosynthesis. This leads to a reduction in circulating estrogen levels, thereby depriving estrogen-receptor-positive cancer cells of a critical growth stimulus.
Figure 1: Mechanism of action of Fadrozole in inhibiting estrogen-dependent cancer cell proliferation.
Endocrinology: Investigating the Role of Estrogen in Hormonal Regulation
In endocrinology research, Fadrozole is utilized to create a state of estrogen deficiency, allowing for the investigation of estrogen's role in various physiological processes beyond cancer. This includes its effects on the hypothalamic-pituitary-gonadal (HPG) axis, bone metabolism, and adrenal steroidogenesis.
Quantitative Data Summary
The impact of Fadrozole on various hormonal parameters has been documented in both preclinical and clinical studies.
Table 4: Effects of Fadrozole on Hormonal Levels in Postmenopausal Women with Breast Cancer
| Hormone | Dosage | Change from Baseline | Reference |
| Estradiol | 1.0 mg twice daily | Significant fall | [4] |
| Estrone | 1.0 mg twice daily | On-treatment mean: 25.0 pmol/l | [4] |
| Estrone Sulphate | 1.0 mg twice daily | Significant fall | [4] |
| Aldosterone | 0.5, 1.0, or 2.0 mg twice daily | Non-significant fall (P=0.06) | [4] |
| 17-hydroxyprogesterone | 0.5, 1.0, or 2.0 mg twice daily | Significant increase | [4] |
| Androstenedione | 0.5, 1.0, or 2.0 mg twice daily | Significant increase | [4] |
Table 5: Effects of Fadrozole on Reproductive Parameters in Female Fathead Minnows
| Parameter | Fadrozole Concentration | Observation | Reference |
| Plasma 17β-estradiol | 50 µg/L | Significantly reduced after 4 hours | [5] |
| Ex vivo 17β-estradiol production | 50 µg/L | Significantly reduced after 2 hours | [5] |
| Fecundity | 2 to 50 µg/L (21-day exposure) | Concentration-dependent reduction |
Experimental Protocols
Studying the Effects of Fadrozole on the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Fish
This protocol provides a framework for investigating the endocrine-disrupting effects of Fadrozole in an aquatic model.
-
Animal Model: Adult female fathead minnows (Pimephales promelas) are acclimated to laboratory conditions.
-
Exposure: Fish are exposed to different concentrations of Fadrozole in the water. A control group is maintained in clean water.
-
Sampling: At various time points, fish are sampled. Blood is collected for hormone analysis, and tissues (ovaries, brain) are collected for gene expression and histological analysis.
-
Hormone Analysis: Plasma levels of 17β-estradiol and other relevant steroids are measured using ELISA or RIA.
-
Gene Expression Analysis: RNA is extracted from the brain and ovaries to quantify the expression of genes involved in the HPG axis (e.g., gonadotropin-releasing hormone, follicle-stimulating hormone, luteinizing hormone, and aromatase) using quantitative PCR (qPCR).
-
Histology: Ovarian tissue is fixed, sectioned, and stained to examine follicular development and atresia.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of Fadrozole on the endocrine system of a model organism.
Figure 2: Experimental workflow for an endocrine disruption study using Fadrozole.
Neuroscience: Elucidating the Neuroprotective and Behavioral Roles of Estrogen
Fadrozole has been instrumental in neuroscience research for investigating the non-reproductive functions of estrogen in the brain. By inhibiting local estrogen synthesis within the brain, researchers can study its role in neuroprotection, synaptic plasticity, and behavior.
Quantitative Data Summary
Studies using Fadrozole have provided quantitative evidence for the neuroprotective effects of locally synthesized estrogen.
Table 6: Effects of Fadrozole on Ischemic Brain Injury in Female Mice
| Treatment Group | Infarct Volume (Total) | Neurological Score | Reference |
| Ovariectomized (OVX) + Vehicle | 30 ± 1.6% | 1.5 ± 0.2 | [6] |
| Ovariectomized (OVX) + Fadrozole | 49 ± 1.3% | 3.2 ± 0.2 | [6] |
Experimental Protocols
Investigating the Role of Brain-Derived Estrogen in Ischemic Stroke
This protocol details an experimental approach to assess the neuroprotective effects of locally synthesized estrogen using Fadrozole.
-
Animal Model: Ovariectomized female mice are used to eliminate circulating gonadal estrogens.
-
Fadrozole Administration: A group of ovariectomized mice is treated with Fadrozole to inhibit brain aromatase activity. A control group receives a vehicle.
-
Induction of Ischemia: Cerebral ischemia is induced using a model such as middle cerebral artery occlusion (MCAO).
-
Behavioral Assessment: Neurological deficits are assessed at specific time points after ischemia using a standardized scoring system.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.
-
Data Analysis: Infarct volumes and neurological scores are compared between the Fadrozole-treated and control groups to determine the effect of inhibiting local estrogen synthesis on stroke outcome.
Signaling Pathway
The neuroprotective effects of estrogen are mediated through various signaling pathways that are disrupted by Fadrozole's inhibition of local estrogen synthesis.
Figure 3: Fadrozole's impact on neuroprotective signaling pathways by inhibiting local estrogen synthesis.
Conclusion
This compound remains a critical research tool for elucidating the multifaceted roles of estrogen in health and disease. Its potent and selective inhibition of aromatase allows for precise manipulation of estrogen levels in a variety of experimental settings. The data and protocols presented in this guide highlight its utility in oncology, endocrinology, and neuroscience, providing a solid foundation for researchers and drug development professionals to design and execute impactful studies in these fields.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Fadrozole Hydrochloride Hemihydrate on Estrogen Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal aromatase inhibitor that has been instrumental in the study and treatment of estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer in postmenopausal women.[1][2] This technical guide provides a comprehensive overview of Fadrozole's mechanism of action, its quantitative effects on estrogen synthesis, and the experimental protocols used to elucidate its activity. By competitively and reversibly inhibiting the aromatase enzyme (cytochrome P450 19A1), Fadrozole effectively blocks the final and rate-limiting step in estrogen biosynthesis, leading to a significant reduction in circulating estrogen levels.[1][3] This document consolidates key in vitro and in vivo data, details relevant experimental methodologies, and visualizes the complex biological pathways and workflows to support further research and development in this field.
Mechanism of Action: Inhibition of Aromatase
The primary mechanism of action of Fadrozole is the potent and selective inhibition of the aromatase enzyme.[1][4] Aromatase is a multi-component enzyme complex, belonging to the cytochrome P450 superfamily, that is responsible for the conversion of androgens to estrogens.[5][6] Specifically, it catalyzes the aromatization of the A-ring of androgens like androstenedione and testosterone to produce estrone and estradiol, respectively.[3][5] This is the final and rate-limiting step in estrogen biosynthesis.[7]
Fadrozole is classified as a Type II, non-steroidal aromatase inhibitor.[7] Its inhibitory action is achieved through a reversible, non-covalent binding process.[8] The Fadrozole molecule interacts with the heme group of the cytochrome P450 component of the aromatase enzyme, effectively blocking the substrate-binding site and preventing the conversion of androgens to estrogens.[7][8] This leads to a significant suppression of estrogen levels in various tissues where aromatase is expressed, including adipose tissue, muscle, and breast tissue, which are the primary sites of estrogen production in postmenopausal women.[7][9] While Fadrozole is a potent aromatase inhibitor, some studies have noted that at higher doses it may also suppress aldosterone release.[6][10][11]
Quantitative Data on Aromatase Inhibition
The potency of Fadrozole has been quantified through various in vitro and in vivo studies. The following tables summarize the key inhibitory constants and the extent of estrogen suppression observed in different experimental systems.
Table 1: In Vitro Inhibitory Potency of Fadrozole
| Parameter | System/Tissue | Value | Reference(s) |
| IC₅₀ | Aromatase Activity | 6.4 nM | [4][12] |
| Estrogen Production (Hamster Ovarian Slices) | 0.03 µM | [4][12] | |
| Progesterone Production (Hamster Ovarian Slices) | 120 µM | [4][12] | |
| Aromatase Blockade (Various Tissues) | 0.008 to 0.02 µM | [13] | |
| Kᵢ | Estrone Synthetic Pathway (from Androstenedione) | 1.6 nM (competitive) | [13] |
| Estrone Synthetic Pathway (In Vivo) | 3.0 ng/mL (13.4 nmol/L) | [14][15] | |
| Estradiol Synthetic Pathway (In Vivo) | 5.3 ng/mL (23.7 nmol/L) | [14][15] | |
| ED₅₀ | Inhibition of Uterine Hypertrophy (Rats, Oral) | 0.03 mg/kg | [4][12] |
Table 2: In Vivo Estrogen Suppression in Humans
| Hormone | Dosage | Duration | Suppression Level | Reference(s) |
| Estrone | 2 mg b.i.d. | Long-term (up to 973 days) | >80% from baseline | [16][17] |
| Estradiol | 2 mg b.i.d. | Long-term (up to 973 days) | >50% from baseline | [16][17] |
| Estrone | 1 mg/day p.o. | Not Specified | 82.4% | [2] |
| Estrone | 2 mg b.i.d. p.o. | Not Specified | 92.6% | [2] |
| Ovarian Estrogen | 260 µg/kg (Rats, Oral) | Not Specified | 90% | [13] |
Experimental Protocols
The evaluation of Fadrozole's effect on estrogen synthesis pathways involves a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method for quantifying the direct inhibitory effect of a compound on aromatase activity.
Objective: To determine the IC₅₀ and/or Kᵢ value of Fadrozole for the aromatase enzyme.
Methodology:
-
Preparation of Microsomes: Human term placenta is obtained and processed at 4°C. The tissue is homogenized, and microsomes containing the aromatase enzyme are isolated via differential centrifugation.[18] The protein concentration of the microsomal preparation is determined.[19]
-
Assay Reaction: The assay is typically performed in a buffer system containing the microsomal preparation, a radiolabeled androgen substrate (e.g., [1-³H]-androstenedione), and an NADPH-generating system to support the enzymatic reaction.[19]
-
Incubation: Various concentrations of Fadrozole are added to the reaction mixture and incubated at 37°C for a specified time.
-
Measurement of Aromatase Activity: Aromatase activity is commonly measured by the "tritiated water release" method. During the aromatization of [1-³H]-androstenedione, the tritium is released as ³H₂O. The reaction is stopped, and the ³H₂O is separated from the remaining substrate. The radioactivity of the aqueous phase is then measured using liquid scintillation counting, which is proportional to the aromatase activity.
-
Data Analysis: The percentage of inhibition at each Fadrozole concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[19]
Cell-Based Aromatase Activity Assay (JEG-3 Choriocarcinoma Cells)
This method assesses the inhibitor's effect within a whole-cell context, accounting for cell permeability and metabolism.
Objective: To evaluate the sustained inhibitory effect of Fadrozole on aromatase in a cellular environment.
Methodology:
-
Cell Culture: The human choriocarcinoma cell line, JEG-3, which expresses high levels of aromatase, is cultured in appropriate media.[20]
-
Treatment: Cells are pre-incubated with various concentrations of Fadrozole for a defined period. In some protocols, the inhibitor is then removed, and the cells are washed to assess the reversibility and duration of the inhibition.[20]
-
Aromatase Activity Measurement: An androgen substrate is added to the culture medium. After incubation, the medium is collected, and the amount of estrogen produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of estrogen produced in the presence of Fadrozole is compared to that of untreated control cells to determine the percentage of inhibition.
In Vivo Studies in Postmenopausal Women (Phase I Clinical Trial)
These studies are crucial for determining the pharmacokinetics and pharmacodynamics of Fadrozole in a clinical setting.
Objective: To investigate the relationship between plasma concentrations of Fadrozole and the in vivo suppression of estrogen synthesis.[14]
Methodology:
-
Patient Population: Postmenopausal women, often with hormone-dependent breast cancer, are enrolled in the study.[14][21]
-
Dose Escalation: Patients receive ascending doses of Fadrozole (e.g., 0.3-8 mg twice daily) for a specified period (e.g., 2 weeks per dose level).[14][21]
-
Pharmacokinetic Sampling: Blood samples are collected at various time points after drug administration to determine the plasma concentration of Fadrozole over time. Key pharmacokinetic parameters such as half-life and oral clearance are calculated.[14]
-
Pharmacodynamic Assessment: Blood and urine samples are collected before and during treatment to measure the levels of various hormones, including estrone, estradiol, estrone sulfate, androstenedione, and testosterone.[11][14] The percentage of suppression of each estrogen from baseline is calculated.
-
Adrenal Function Monitoring: To assess the selectivity of Fadrozole, levels of cortisol and aldosterone are also monitored, sometimes with ACTH stimulation tests.[10][16]
-
Data Analysis: The relationship between Fadrozole plasma concentration and the degree of estrogen suppression is analyzed to determine in vivo inhibitory constants (Kᵢ).[14]
Conclusion
This compound is a well-characterized, potent, and selective non-steroidal aromatase inhibitor. Its mechanism of action, centered on the reversible inhibition of the cytochrome P450 component of aromatase, has been extensively validated through a variety of in vitro and in vivo experimental models. The quantitative data consistently demonstrate its ability to significantly suppress estrogen synthesis at nanomolar concentrations, leading to profound reductions in circulating estrone and estradiol levels. The detailed experimental protocols outlined in this guide provide a robust framework for the continued investigation of aromatase inhibitors. This comprehensive understanding of Fadrozole's effects on estrogen synthesis pathways underscores its importance as both a therapeutic agent and a critical research tool in the field of endocrinology and oncology.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. Fadrozole - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase inhibitors: mechanism of action and role in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. abmole.com [abmole.com]
- 14. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.psu.edu [pure.psu.edu]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Fadrozole Hydrochloride Hemihydrate: A Technical Overview of Aromatase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole Hydrochloride Hemihydrate is a potent, non-steroidal inhibitor of aromatase, the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis.[1] Developed for the treatment of estrogen-dependent conditions, particularly hormone-receptor-positive breast cancer, Fadrozole's therapeutic efficacy is intrinsically linked to its ability to selectively block the conversion of androgens to estrogens.[1][2] This technical guide provides an in-depth analysis of the selectivity of Fadrozole for aromatase (cytochrome P450 19A1 or CYP19A1), presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Mechanism of Aromatase Inhibition
Aromatase, a member of the cytochrome P450 superfamily, catalyzes the aromatization of androstenedione and testosterone into estrone and estradiol, respectively.[1][2] Fadrozole functions as a competitive inhibitor, binding tightly to the aromatase enzyme.[3] This binding action obstructs the enzyme's ability to process its natural androgen substrates, thereby effectively halting the production of estrogens.[1] By depleting estrogen levels, Fadrozole helps to suppress the growth of estrogen-dependent cancer cells.[1][2]
Selectivity Profile of Fadrozole
The clinical utility of an enzyme inhibitor is largely defined by its selectivity for the target enzyme over other related enzymes. While Fadrozole is a highly potent inhibitor of aromatase, its selectivity is dose-dependent. At lower, therapeutic doses, it effectively blocks aromatase without clinically significant inhibition of cortisol or aldosterone biosynthesis.[4][5]
However, at higher concentrations, Fadrozole's selectivity diminishes, and it can inhibit other cytochrome P450 enzymes involved in steroidogenesis.[4][5] Notably, it has been shown to inhibit CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step in cortisol synthesis, and CYP11B2 (aldosterone synthase), which is critical for aldosterone production.[4][6] The inhibition of these enzymes can lead to blunted ACTH-stimulated cortisol and aldosterone levels.[4][5] Interestingly, structural studies have revealed that the S-enantiomer of Fadrozole preferentially binds to CYP11B1, while the R-enantiomer is preferred by CYP11B2.[7][8]
Quantitative Data on Enzyme Inhibition
The following tables summarize the in vitro inhibitory potency of Fadrozole against key enzymes in the steroidogenesis pathway. This data provides a quantitative measure of its selectivity.
| Target Enzyme | Inhibitory Potency (IC50) | Biological System | Reference |
| Aromatase (CYP19A1) | 6.4 nM | Not Specified | [9] |
| Aromatase (CYP19A1) | 0.03 µM (30 nM) | Hamster Ovarian Slices | [9] |
| Aldosterone Synthase (CYP11B2) | 1.6 nM | Human Recombinant Enzyme | [6] |
| 11β-Hydroxylase (CYP11B1) | 9.9 nM | Human Recombinant Enzyme | [6] |
| Progesterone Production | 120 µM | Hamster Ovarian Slices | [9] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to determine the selectivity of aromatase inhibitors like Fadrozole.
In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This assay is a widely used method for measuring aromatase activity by quantifying the release of tritiated water ([³H]₂O) from a radiolabeled androgen substrate.
1. Materials:
-
Human placental microsomes (source of aromatase)[10]
-
[1β-³H]-Androstenedione (substrate)[10]
-
NADPH (cofactor)[10]
-
Fadrozole or other test compounds
-
Phosphate buffer
-
Chloroform and Dextran-coated charcoal
-
Scintillation cocktail and Scintillation counter
2. Procedure:
-
Human placental microsomes are prepared through differential centrifugation of placental tissue.[10]
-
The microsomal preparation is incubated with [1β-³H]-androstenedione, NADPH, and varying concentrations of the test inhibitor (Fadrozole) in a phosphate buffer at 37°C.
-
The enzymatic reaction, which involves the stereospecific removal of the 1β-tritium atom, leads to the formation of [³H]₂O.[10]
-
The reaction is terminated, and unreacted substrate and steroid products are removed by extraction with chloroform and treatment with dextran-coated charcoal.[10]
-
The amount of [³H]₂O in the aqueous phase is quantified using a liquid scintillation counter.[1]
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor, and the IC50 value is determined.
Cell-Based Steroidogenesis Assay (Using H295R Cells)
The human H295R adrenocortical carcinoma cell line is an established in vitro model for assessing the effects of chemicals on steroid hormone production, as these cells express the key enzymes required for steroidogenesis.
1. Materials:
-
H295R cells (ATCC CRL-2128)
-
24-well cell culture plates
-
Cell culture medium supplemented with appropriate serum and growth factors
-
Fadrozole or other test compounds
-
Forskolin (positive control for induction)
-
Hormone quantification kits (e.g., ELISA, LC-MS/MS) for testosterone and estradiol
2. Procedure:
-
H295R cells are seeded into 24-well plates and allowed to acclimate for 24 hours.
-
The cells are then exposed to a range of concentrations of the test chemical (Fadrozole) for 48 hours.
-
Following the exposure period, the cell culture medium is collected from each well.
-
The concentrations of testosterone and 17β-estradiol in the collected medium are quantified using validated methods such as ELISA or LC-MS/MS.
-
Cell viability is assessed to ensure that observed effects on hormone production are not due to cytotoxicity.
-
A decrease in the estradiol-to-testosterone ratio indicates inhibition of aromatase activity.
CYP450 Inhibition Assay (Human Liver Microsomes)
This assay is used to determine the inhibitory potential of a compound against a panel of major drug-metabolizing cytochrome P450 enzymes.
1. Materials:
-
Pooled human liver microsomes (HLMs)
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, nifedipine for CYP3A4)[3]
-
NADPH regenerating system (cofactor)
-
Fadrozole or other test compounds
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
2. Procedure:
-
Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform and varying concentrations of the test compound.
-
The reaction is initiated by the addition of an NADPH regenerating system and incubated at 37°C.
-
The reaction is terminated by adding a quenching solvent like acetonitrile.
-
The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.
-
A decrease in metabolite formation compared to the vehicle control is used to calculate the IC50 value for the test compound against that specific CYP isoform.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Steroidogenesis pathway highlighting Fadrozole's primary and secondary targets.
Caption: Workflow for a tritiated water release aromatase inhibition assay.
Conclusion
This compound is a potent inhibitor of aromatase, demonstrating high affinity for its target enzyme. Its selectivity is a key determinant of its therapeutic window. While highly selective for aromatase at clinical doses, higher concentrations can lead to the inhibition of other critical enzymes in the steroidogenic pathway, namely CYP11B1 and CYP11B2. A thorough understanding of this selectivity profile, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers and drug development professionals working to optimize endocrine therapies and develop next-generation aromatase inhibitors with improved safety and efficacy profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug interactions due to cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. veritastk.co.jp [veritastk.co.jp]
- 6. xenotech.com [xenotech.com]
- 7. For Healthcare Professionals | FDA’s Examples of Drugs that Interact with CYP Enzymes and Transporter Systems | FDA [fda.gov]
- 8. Effects of CYP3A4 and CYP2C9 genotype on systemic anastrozole and fulvestrant concentrations in SWOG S0226 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Inhibition of human drug metabolizing cytochromes P450 by anastrozole, a potent and selective inhibitor of aromatase. | Semantic Scholar [semanticscholar.org]
- 10. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of Fadrozole Hydrochloride Hemihydrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole, a potent and selective nonsteroidal aromatase inhibitor, has demonstrated significant promise in the preclinical setting for estrogen-dependent malignancies. This technical guide provides an in-depth overview of the preliminary in vitro studies of Fadrozole Hydrochloride Hemihydrate. It summarizes key quantitative data on its inhibitory activity, details experimental protocols for crucial in vitro assays, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of aromatase inhibitors and their therapeutic applications.
Introduction
This compound is a second-generation non-steroidal aromatase inhibitor that effectively suppresses estrogen biosynthesis.[1] Aromatase, a cytochrome P450 enzyme, is the rate-limiting enzyme in the conversion of androgens to estrogens. By competitively inhibiting this enzyme, Fadrozole reduces circulating estrogen levels, a key therapeutic strategy in hormone-receptor-positive breast cancer and other estrogen-dependent diseases. This guide focuses on the foundational in vitro studies that have elucidated the mechanism and potency of Fadrozole.
Mechanism of Action: Aromatase Inhibition
The primary mechanism of action of Fadrozole is the potent and selective inhibition of the aromatase enzyme complex. This inhibition prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively, thereby depleting the levels of circulating estrogens that can fuel the growth of hormone-sensitive tumors.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by Fadrozole.
Quantitative In Vitro Data
The inhibitory potency of Fadrozole has been quantified in various in vitro systems. The following tables summarize the key findings.
Table 1: Aromatase Inhibition
| System | Parameter | Value | Reference |
| General | IC50 | 6.4 nM | [2] |
| Hamster Ovarian Slices | IC50 (Estrogen Production) | 0.03 µM | [2] |
IC50: Half-maximal inhibitory concentration.
Table 2: Effects on Steroidogenesis in H295R Cells
| Hormone | Effect of Fadrozole | Note | Reference |
| Estradiol (E2) | Dose-dependent decrease | Consistent with aromatase inhibition. | [3][4] |
| Testosterone (T) | Decrease only at the highest dose tested | Suggests selectivity for aromatase at lower concentrations. | [3][4] |
| Progesterone (P) | Decrease only at the highest dose tested | IC50 for progesterone production in hamster ovarian slices is 120 µM.[2] | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline the protocols for key experiments.
In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This assay is a standard method for evaluating the direct inhibitory effect of compounds on the aromatase enzyme.
Objective: To determine the IC50 value of Fadrozole for aromatase activity.
Materials:
-
Human placental microsomes (source of aromatase)
-
This compound
-
[1β-³H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of placental tissue homogenates.
-
Reaction Mixture Preparation: In a reaction tube, combine phosphate buffer, NADPH, and human placental microsomes.
-
Inhibitor Addition: Add varying concentrations of Fadrozole (or vehicle control) to the reaction tubes. Pre-incubate for a short period at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-Androstenedione.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of ³H₂O: The aromatase reaction releases tritium as ³H₂O. Separate the aqueous phase containing ³H₂O from the organic phase containing the steroid substrate and products. This can be achieved by centrifugation and treatment with dextran-coated charcoal to adsorb the steroids.
-
Quantification: Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each Fadrozole concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Fadrozole concentration and fitting the data to a sigmoidal dose-response curve.
Workflow Diagram:
Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the anti-proliferative or cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the growth inhibitory effects (e.g., GI50) of Fadrozole on breast cancer cell lines (e.g., MCF-7, T47D).
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the breast cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Fadrozole (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each Fadrozole concentration relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%), TGI (concentration for total growth inhibition), and LC50 (concentration that is lethal to 50% of cells) values from the dose-response curve.
Workflow Diagram:
Conclusion
The preliminary in vitro studies of this compound have firmly established its role as a potent and selective aromatase inhibitor. The quantitative data from aromatase inhibition assays and studies on steroidogenesis in cell models provide a strong rationale for its development as a therapeutic agent for estrogen-dependent cancers. The detailed experimental protocols provided in this guide offer a foundation for further research into the nuanced mechanisms of Fadrozole and the development of next-generation aromatase inhibitors. Future in vitro studies could explore the long-term effects of Fadrozole on cell signaling pathways, potential mechanisms of resistance, and its efficacy in combination with other anti-cancer agents.
References
- 1. Effects of Fadrozole (CGS 16949A) and Letrozole (CGS 20267) on the inhibition of aromatase activity in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human adrenocarcinoma (H295R) cells for rapid in vitro determination of effects on steroidogenesis: hormone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Fadrozole Hydrochloride Hemihydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. By blocking the conversion of androgens to estrogens, Fadrozole effectively reduces estrogen levels.[1] This mechanism of action makes it a valuable tool for studying the effects of estrogen deprivation in various biological systems, particularly in the context of estrogen-receptor-positive (ER+) breast cancer research. These application notes provide detailed protocols for the use of this compound in cell culture experiments, focusing on breast cancer cell lines.
Mechanism of Action
Fadrozole is a competitive inhibitor of the aromatase (CYP19A1) enzyme.[1] Aromatase catalyzes the conversion of androstenedione and testosterone to estrone and estradiol, respectively. In ER+ breast cancer cells, estradiol binds to the estrogen receptor, leading to the transcription of genes that promote cell proliferation and survival. By inhibiting aromatase, Fadrozole depletes the local supply of estrogens, thereby inhibiting the growth of estrogen-dependent cancer cells.[1]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of Fadrozole in inhibiting aromatase activity and cell growth.
Table 1: In Vitro Inhibition of Aromatase by Fadrozole
| Parameter | Cell Line/System | IC50 Value | Reference |
| Aromatase Activity | Human Placental Microsomes | 6.4 nM | [2][3] |
| Aromatase Activity | MCF-7 human breast cancer cells | 2.8 x 10-9 M (2.8 nM) | [2] |
| Estrogen Production | Hamster Ovarian Slices | 0.03 µM | [2][3] |
| Progesterone Production | Hamster Ovarian Slices | 120 µM | [2][3] |
Table 2: Effective Concentrations of Fadrozole on Cell Growth
| Cell Line | Treatment Condition | Effective Concentration | Observed Effect | Reference |
| MCF-7 | Testosterone-induced growth | 10-9 M (1 nM) | Almost complete inhibition of growth | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. The molecular weight of Fadrozole Hydrochloride is 259.73 g/mol .
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the calculated amount of Fadrozole powder in an appropriate volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.6 mg of Fadrozole in 1 mL of DMSO.
-
Ensure complete dissolution: Vortex or gently warm the solution if necessary to ensure the powder is completely dissolved.
-
Sterilization: While not always necessary if using sterile components and aseptic technique, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Cell Viability/Proliferation Assay using MTT
This protocol describes a general procedure for assessing the effect of Fadrozole on the viability and proliferation of adherent breast cancer cell lines, such as MCF-7 (ER+) and MDA-MB-231 (ER-).
Materials:
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (for ER+ cells like MCF-7 to minimize exogenous estrogens)
-
Fadrozole stock solution (from Protocol 1)
-
Testosterone (as an aromatase substrate for ER+ cells)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the medium. For MCF-7 cells, switch to phenol red-free medium with charcoal-stripped FBS.
-
Prepare serial dilutions of Fadrozole in the appropriate medium. A suggested concentration range for an initial experiment is 10⁻¹¹ M to 10⁻⁶ M.
-
For MCF-7 cells, to assess the inhibition of estrogen-dependent growth, add testosterone to the medium at a final concentration of 10⁻⁸ M.[2]
-
Add 100 µL of the medium containing the different concentrations of Fadrozole (and testosterone for MCF-7) to the respective wells. Include vehicle control (medium with DMSO, at the same final concentration as the highest Fadrozole treatment) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 to 120 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Fadrozole concentration to generate a dose-response curve and determine the IC50 value for cell growth inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of Fadrozole in ER+ breast cancer cells.
References
Application Notes and Protocols for In Vivo Dissolution of Fadrozole Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fadrozole Hydrochloride Hemihydrate is a potent and selective nonsteroidal aromatase inhibitor investigated for its role in estrogen-dependent diseases and cancer.[1][2] Effective in vivo studies necessitate precise and reliable methods for its dissolution and administration. These application notes provide detailed protocols for the preparation of this compound for oral gavage and subcutaneous injection in preclinical animal models, ensuring optimal delivery and experimental reproducibility.
Physicochemical Properties and Solubility
This compound is an orally active aromatase inhibitor with an IC50 of 6.4 nM.[1][2][3] Understanding its solubility is critical for preparing homogenous and stable dosing solutions for in vivo experiments. The compound's solubility in various common solvents and vehicle formulations is summarized below.
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Recommendations & Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[4] | [5] |
| Water | 100 mg/mL | Sonication is recommended to aid dissolution.[6] For in vivo use, the solution should be sterilized by filtration through a 0.22 µm filter.[3] | [6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 mg/mL (15.4 mM) | A common vehicle for in vivo administration. Solvents should be added sequentially. Sonication is recommended. Prepare fresh for immediate use.[6] | [6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL | Provides a clear solution. | [7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.17 mg/mL | Provides a clear solution. Consider this for longer dosing periods with caution. | [7] |
Experimental Protocols for In Vivo Administration
The choice of administration route depends on the experimental design, target tissue, and desired pharmacokinetic profile. Below are detailed protocols for preparing this compound for oral gavage and subcutaneous injection.
Protocol for Oral Gavage Administration
Oral gavage is a common method for administering precise doses of a substance directly into the stomach of an animal.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Oral gavage needles (size appropriate for the animal model)
-
Syringes
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[6]
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their weight, the desired dose (in mg/kg), and the administration volume (e.g., 10 mL/kg). Prepare a slight excess to account for any loss during preparation.
-
Prepare the vehicle:
-
In a sterile tube, add 10% of the final volume of DMSO.
-
Add the calculated amount of this compound powder to the DMSO and vortex thoroughly to create a stock solution.
-
Sequentially add 40% of the final volume of PEG300 and vortex until the solution is clear.
-
Add 5% of the final volume of Tween 80 and vortex to mix.
-
Finally, add 45% of the final volume of sterile saline to reach the final desired concentration and volume. Vortex thoroughly.
-
-
Ensure complete dissolution: If any precipitate is visible, sonicate the solution in a water bath until it becomes clear.[6]
-
Administration:
-
Draw the required volume of the dosing solution into a syringe fitted with an appropriate oral gavage needle.
-
Administer the solution to the animal following established and approved animal handling and gavage procedures.
-
Figure 1: Experimental Workflow for Oral Gavage Preparation
Caption: Workflow for preparing Fadrozole for oral gavage.
Protocol for Subcutaneous Injection
Subcutaneous injection allows for slower, more sustained absorption of the compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn Oil
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Syringes (e.g., 1 mL)
-
Needles for injection (e.g., 27-30 gauge)
Vehicle Composition: 10% DMSO, 90% Corn Oil[7]
Procedure:
-
Calculate the required amount of this compound: As described in the oral gavage protocol, calculate the necessary amount of compound based on the study parameters.
-
Prepare a concentrated stock solution in DMSO: Dissolve the this compound powder in a minimal amount of DMSO to create a concentrated stock (e.g., 21.7 mg/mL as a starting point, adjust as needed).[7] Ensure it is fully dissolved.
-
Prepare the final dosing solution:
-
In a sterile tube, add 90% of the final required volume of corn oil.
-
Add 10% of the final volume from the concentrated DMSO stock solution.
-
Vortex the mixture thoroughly to ensure a uniform and clear solution.
-
-
Administration:
-
Draw the calculated volume of the dosing solution into a syringe with an appropriate needle.
-
Administer the solution subcutaneously to the animal in a suitable injection site (e.g., the scruff of the neck), following approved animal procedures.
-
Mechanism of Action: Aromatase Inhibition
Fadrozole is a non-steroidal inhibitor of aromatase, a key enzyme in the biosynthesis of estrogens.[1][2][3][4] Aromatase, a member of the cytochrome P450 superfamily, catalyzes the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively). By inhibiting this enzyme, Fadrozole effectively reduces the levels of circulating estrogens, which is the basis for its therapeutic potential in estrogen-dependent conditions.
Figure 2: Simplified Steroidogenesis Pathway and Site of Fadrozole Inhibition
Caption: Fadrozole blocks the conversion of androgens to estrogens.
Stability and Storage of Solutions
Proper storage of stock and working solutions is crucial to maintain the integrity of this compound.
Table 2: Recommended Storage Conditions for Fadrozole Solutions
| Solution Type | Storage Temperature | Duration | Recommendations | Source |
| Powder | -20°C | 3 years | Store in a dry, dark place. | [6] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [6] |
| Stock Solution in DMSO | -20°C | Up to 1 month | For shorter-term storage. | [3] |
| In Vivo Working Solution | Use Immediately | N/A | It is highly recommended to prepare fresh working solutions for each experiment to ensure stability and prevent precipitation. | [6] |
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful dissolution and in vivo administration of this compound. By carefully selecting the appropriate vehicle and following the detailed procedures, researchers can achieve reliable and reproducible results in their preclinical studies. Adherence to proper storage conditions will further ensure the stability and efficacy of the compound throughout the experimental timeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. glpbio.com [glpbio.com]
- 5. Fadrozole hydrochloride | Aromatase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Fadrozole Hydrochloride Hemihydrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of Fadrozole Hydrochloride Hemihydrate, a potent and selective nonsteroidal aromatase inhibitor, in various preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies for cancer, endocrinology, and reproductive biology research.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting the aromatase enzyme (cytochrome P450 19A1).[1] This enzyme is critical for the final step of estrogen biosynthesis, where it converts androgens (androstenedione and testosterone) into estrogens (estrone and estradiol, respectively).[1] By blocking aromatase, Fadrozole effectively reduces the levels of circulating estrogens, which is a key therapeutic strategy in estrogen-dependent diseases such as certain types of breast cancer.
Data Presentation: Recommended Dosages
The following table summarizes the recommended dosages of this compound in various animal models as reported in peer-reviewed literature. It is crucial to note that the optimal dose may vary depending on the specific animal strain, age, disease model, and experimental endpoint. Therefore, pilot studies are recommended to determine the most effective dose for a particular experimental setup.
| Animal Model | Application | Dosage | Route of Administration | Vehicle | Reference |
| Rat (Sprague-Dawley) | Inhibition of androstenedione-induced uterine hypertrophy | ED₅₀: 0.03 mg/kg | Oral (gavage) | Purified Water | [2] |
| Rat (Sprague-Dawley) | Anti-tumor effect on DMBA-induced mammary tumors | 0.5 mg/kg, once daily | Oral (p.o.) | Not specified | [3] |
| Rat (Sprague-Dawley) | Anti-tumor effect on DMBA-induced mammary tumors | 2 mg/kg, once daily | Oral (p.o.) | Not specified | [3] |
| Rat (Sprague-Dawley) | Post-menopausal model of DMBA-induced mammary tumor | 0.25 mg/kg, twice daily | Oral (p.o.) | Not specified | [3] |
| Rat (Sprague-Dawley) | Prevention of spontaneous mammary neoplasms | 0.05, 0.25, or 1.25 mg/kg, daily | Oral (gavage) | Purified Water | [2] |
| Mouse (generic) | Suppression of 17β-estradiol production | Not specified | Oral | 2% DMSO + 98% Corn Oil | [4] |
| Hamster | Inhibition of estrogen production in ovarian slices (in vitro) | IC₅₀: 0.03 µM | In vitro | Not applicable | [4] |
| Fathead Minnow | Suppression of estrogen production | 2, 10, and 50 µg/L | Aqueous exposure | Water | [5] |
Experimental Protocols
Protocol for DMBA-Induced Mammary Tumor Model in Rats
This protocol describes the induction of mammary tumors in female Sprague-Dawley rats using 7,12-dimethylbenz(a)anthracene (DMBA) and subsequent treatment with this compound.
Materials:
-
Female Sprague-Dawley rats (50-55 days old)
-
7,12-dimethylbenz(a)anthracene (DMBA)
-
Corn oil
-
This compound
-
Purified water (for vehicle)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction:
-
At 50-55 days of age, administer a single dose of DMBA (20 mg/rat) dissolved in 1 mL of corn oil via oral gavage.
-
Palpate the mammary glands weekly to monitor for tumor development, starting 4 weeks post-DMBA administration.
-
Once tumors reach a palpable size (e.g., 5-10 mm in diameter), randomize the animals into treatment and control groups.
-
-
Fadrozole Preparation and Administration:
-
Prepare a stock solution of this compound in purified water. For example, for a 2 mg/kg dose in a 200g rat (0.4 mg/rat), if the gavage volume is 1 mL, the concentration should be 0.4 mg/mL.
-
Administer the Fadrozole solution or vehicle (purified water) daily via oral gavage.
-
-
Data Collection:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Protocol for Androstenedione-Induced Uterine Hypertrophy Model in Rats
This protocol is designed to assess the in vivo efficacy of Fadrozole in inhibiting estrogen synthesis, using uterine weight as a primary endpoint.
Materials:
-
Immature female Sprague-Dawley rats (21-23 days old)
-
Androstenedione
-
Sesame oil
-
This compound
-
Purified water (for vehicle)
-
Oral gavage needles
-
Analytical balance
Procedure:
-
Animal Preparation:
-
Use immature female Sprague-Dawley rats (21-23 days old).
-
-
Treatment Administration:
-
Prepare a solution of androstenedione in sesame oil.
-
Prepare the desired concentrations of this compound in purified water.
-
Administer Fadrozole or vehicle orally once daily for a predefined period (e.g., 7 days).
-
Concurrently, administer androstenedione subcutaneously to all groups except the negative control group.
-
-
Endpoint Measurement:
-
On the day after the final treatment, euthanize the rats.
-
Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
-
Record the wet weight of the uterus.
-
A significant reduction in uterine weight in the Fadrozole-treated groups compared to the androstenedione-only group indicates inhibition of aromatase activity.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vivo efficacy study of Fadrozole.
Caption: Signaling pathway of aromatase inhibition by Fadrozole.
References
- 1. ClinPGx [clinpgx.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Antiproliferative effect of the new aromatase inhibitor fadrozole on pre- and postmenopausal models of rat mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preclinical Administration of Fadrozole Hydrochloride Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preclinical administration of Fadrozole Hydrochloride Hemihydrate, a potent and selective nonsteroidal aromatase inhibitor. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for various administration routes.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the aromatase enzyme (cytochrome P450 19A1).[1][2] Aromatase is responsible for the final and rate-limiting step in estrogen biosynthesis, catalyzing the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone, respectively).[1][3][4] By blocking this conversion, Fadrozole effectively reduces circulating estrogen levels.[5] This suppression of estrogen production is the primary mechanism underlying its efficacy in preclinical models of estrogen-dependent diseases, such as certain types of breast cancer.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical and in vitro studies.
Table 1: In Vitro Efficacy of Fadrozole
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Aromatase Inhibition) | 6.4 nM | - | [2] |
| IC₅₀ (Estrogen Production) | 0.03 µM | Hamster Ovarian Slices | [2] |
| IC₅₀ (Progesterone Production) | 120 µM | Hamster Ovarian Slices | [2] |
Table 2: In Vivo Efficacy of Fadrozole in Rodent Models
| Animal Model | Administration Route | Dose | Effect | Reference |
| Immature Female Rats | Oral | 0.03 mg/kg (ED₅₀) | Inhibition of androstenedione-induced uterine hypertrophy | [2] |
| Female Sprague-Dawley Rats | Oral | 0.05, 0.25, 1.25 mg/kg/day | Prevention of spontaneous mammary tumors | [6] |
| Male Wistar Rats | Oral Gavage | 30 and 60 mg/kg/day | Reduced weights of seminal vesicle, prostate, and epididymis | |
| Castrated, Testosterone-implanted Male Rats | Subcutaneous (minipumps) | 0.25 mg/kg/day | >96% reduction in brain aromatase activity | [7] |
Table 3: Preclinical Pharmacokinetic Parameters of Fadrozole
| Species | Administration Route | Dose | Key Parameters | Reference |
| Female Sprague-Dawley Rats | Oral | 4 mg/kg | Gender-specific differences observed, with slower clearance in females leading to higher plasma and brain concentrations. | [8] |
| Male Sprague-Dawley Rats | Oral | 4 mg/kg | Faster clearance compared to females. | [8] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for preclinical research.
Oral Gavage Administration
Oral gavage is a common and effective method for administering precise doses of Fadrozole in rodent models.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water, or sterile water alone)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice)
-
Syringes
Protocol for Preparation of Fadrozole Suspension (e.g., 1 mg/mL in 0.5% CMC-Na):
-
Calculate the required amount: Determine the total volume of suspension needed for the study. For a 1 mg/mL concentration, weigh out the corresponding amount of this compound powder.
-
Prepare the vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. This can be done by slowly adding the CMC-Na powder to the water while stirring continuously with a magnetic stirrer until fully dissolved.
-
Create a paste (optional but recommended): To ensure a fine and uniform suspension, place the weighed Fadrozole powder in a mortar and add a small volume of the vehicle. Gently triturate with the pestle to form a smooth paste.
-
Suspend the compound: Gradually add the remaining vehicle to the paste while stirring continuously. Transfer the mixture to a beaker or flask with a magnetic stir bar.
-
Homogenize the suspension: Place the container on a magnetic stirrer and stir for at least 30 minutes to ensure a homogenous suspension. Visually inspect for any large particles.
-
Storage: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and re-suspend by vortexing or stirring before each use.
Administration Procedure (Rat):
-
Animal Handling: Gently but firmly restrain the rat.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Dose Administration: Once the needle is in the correct position, slowly administer the calculated volume of the Fadrozole suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.
Subcutaneous (SC) Injection
Subcutaneous injection allows for slower absorption and can be used to establish a depot effect.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline, sesame oil, or a mixture of solvents like 10% DMSO in corn oil)[9]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer or sonicator
Protocol for Preparation of Fadrozole Solution/Suspension for SC Injection (e.g., in a mixed vehicle):
-
Dissolution in a primary solvent: Due to its solubility characteristics, it is often necessary to first dissolve Fadrozole in a small amount of a suitable organic solvent like DMSO.
-
Dilution with a secondary vehicle: Once dissolved, the primary solution can be diluted with a secondary, less toxic vehicle like corn oil or saline to the desired final concentration. For example, to prepare a solution with 10% DMSO in corn oil, first, dissolve the Fadrozole in the required volume of DMSO, and then add the appropriate volume of corn oil.[9]
-
Homogenization: Vortex or sonicate the final mixture to ensure a homogenous solution or fine suspension.
-
Sterility: All preparation steps should be conducted under sterile conditions (e.g., in a laminar flow hood).
Administration Procedure (Mouse):
-
Animal Handling: Restrain the mouse, exposing the dorsal side.
-
Injection Site: Tent the loose skin between the shoulder blades.
-
Needle Insertion: Insert the needle at the base of the tented skin, parallel to the spine.
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel.
-
Injection: Slowly inject the calculated volume of the Fadrozole preparation.
-
Withdrawal: Remove the needle and gently massage the injection site to aid dispersion.
Intraperitoneal (IP) Injection
Intraperitoneal injection offers rapid absorption into the systemic circulation.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sterile saline, or a mixed vehicle system like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[9]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer or sonicator
Protocol for Preparation of Fadrozole Solution for IP Injection:
-
Vehicle Preparation: Prepare the mixed vehicle by sequentially adding and mixing the components (e.g., DMSO, PEG300, Tween-80, saline) in the specified proportions.[9]
-
Dissolution: Dissolve the this compound powder in the prepared vehicle to the desired concentration.
-
Homogenization: Vortex or sonicate the mixture to ensure complete dissolution and homogeneity.
-
Sterility: Ensure all preparation is performed under aseptic conditions.
Administration Procedure (Mouse):
-
Animal Handling: Restrain the mouse in a supine position with the head tilted slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Needle Insertion: Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently aspirate to ensure no body fluids (e.g., urine, intestinal contents) or blood are drawn into the syringe.
-
Injection: Inject the calculated volume of the Fadrozole solution.
-
Withdrawal: Remove the needle and return the animal to its cage.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Aromatase Inhibition by Fadrozole
The following diagram illustrates the mechanism of action of Fadrozole in blocking estrogen synthesis.
Caption: Mechanism of Fadrozole by inhibiting aromatase and subsequent estrogen synthesis.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a typical workflow for an in vivo study evaluating the efficacy of Fadrozole.
Caption: A generalized workflow for a preclinical in vivo efficacy study of Fadrozole.
References
- 1. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Antiestrogen pathway (aromatase inhibitor) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocrine changes with the aromatase inhibitor fadrozole hydrochloride in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of spontaneous tumours in female rats by fadrozole hydrochloride, an aromatase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the nonsteroidal aromatase inhibitor, Fadrozole, on sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing Fadrozole Hydrochloride Hemihydrate for Endocrine Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Aromatase inhibitors (AIs), which block the conversion of androgens to estrogens, are a key class of endocrine agents. Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal aromatase inhibitor that serves as a critical tool for studying the mechanisms of endocrine resistance.[1] By effectively depleting estrogen, long-term exposure to Fadrozole can drive cancer cells to develop resistance, providing invaluable models to investigate the underlying molecular changes and identify novel therapeutic strategies. These application notes provide detailed protocols for inducing and characterizing Fadrozole resistance in breast cancer cell lines.
Fadrozole specifically inhibits the aromatase enzyme, a member of the cytochrome P-450 superfamily, which catalyzes the final step in estrogen biosynthesis: the conversion of androstenedione and testosterone to estrone and estradiol, respectively. This reduction in estrogen levels can inhibit the growth of estrogen-dependent cancers. However, a significant clinical challenge is the development of resistance to AI therapy. Understanding the mechanisms of this acquired resistance is paramount for developing more effective treatments.
Data Presentation
The following tables summarize key quantitative data related to the use of Fadrozole and the characterization of endocrine-resistant breast cancer models.
Table 1: In Vitro Inhibitory Concentrations (IC50) of Fadrozole in Endocrine-Sensitive Breast Cancer Cell Lines
| Cell Line | Fadrozole IC50 (Proliferation) | Notes |
| MCF-7aro | 50-100 nM | Aromatase-overexpressing MCF-7 cells, testosterone-stimulated growth. |
| T-47Daro | ~15-25 nM | Aromatase-overexpressing T-47D cells, testosterone-stimulated growth. |
Note: IC50 values can vary depending on experimental conditions such as cell density, serum concentration, and assay duration.
Table 2: Expected Changes in Cellular Phenotype Upon Acquired Resistance to Fadrozole
| Parameter | Sensitive Cells | Resistant Cells | Method of Assessment |
| Fadrozole IC50 | Low (nM range) | High (µM range) | Cell viability/proliferation assays (e.g., MTT, CellTiter-Glo) |
| Estrogen Receptor (ERα) Expression | High | Often maintained, but can be downregulated | Western Blot, qRT-PCR |
| HER2/EGFR Expression | Low | Often upregulated | Western Blot, qRT-PCR, Flow Cytometry |
| MAPK Pathway Activation (p-ERK) | Low/Transient | Constitutively activated | Western Blot |
| Estrogen-Independent Growth | Low | High | Proliferation assays in estrogen-deprived conditions |
| Androgen-Stimulated Growth | Dependent on aromatase activity | May become independent of aromatase | Proliferation assays with testosterone in the presence of Fadrozole |
Experimental Protocols
Protocol 1: Development of Fadrozole-Resistant Breast Cancer Cell Lines
This protocol describes a general method for generating Fadrozole-resistant breast cancer cell lines using a long-term, continuous exposure strategy. This method is adapted from established protocols for other non-steroidal aromatase inhibitors.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
This compound
-
Testosterone
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Initial Cell Culture:
-
Culture MCF-7 or T47D cells in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To make the cells dependent on aromatase activity for estrogen production, switch to a medium containing 5-10% charcoal-stripped FBS (to remove endogenous steroids) and supplement with 1-10 nM testosterone. This will be the "aromatase-dependent medium".
-
-
Long-Term Fadrozole Treatment:
-
Begin by treating the cells with a low concentration of Fadrozole, typically starting at or slightly above the IC50 value for the sensitive cells (e.g., 50-100 nM for MCF-7aro).
-
Culture the cells in the continuous presence of Fadrozole in the aromatase-dependent medium.
-
Monitor the cells for signs of growth inhibition and cell death. Initially, a significant portion of the cell population may die off.
-
Once the surviving cells resume proliferation, gradually increase the concentration of Fadrozole in a stepwise manner (e.g., doubling the concentration every 4-6 weeks).
-
This process of dose escalation should be continued over several months (typically 6-12 months) until the cells are able to proliferate in the presence of a high concentration of Fadrozole (e.g., 1-5 µM).
-
-
Isolation and Expansion of Resistant Clones:
-
Once a resistant population is established, single-cell cloning by limiting dilution or other methods can be performed to isolate and expand clonal populations of Fadrozole-resistant cells.
-
Cryopreserve the resistant cell lines at various passages.
-
-
Maintenance of Resistant Cell Lines:
-
Continuously culture the Fadrozole-resistant cell lines in the presence of the final selection concentration of Fadrozole to maintain the resistant phenotype.
-
Protocol 2: Characterization of Fadrozole-Resistant Cell Lines
1. Assessment of Drug Sensitivity (IC50 Determination):
-
Objective: To quantify the degree of resistance to Fadrozole.
-
Method:
-
Seed both the parental (sensitive) and the Fadrozole-resistant cells in 96-well plates in aromatase-dependent medium.
-
After 24 hours, treat the cells with a range of Fadrozole concentrations (e.g., from 1 nM to 10 µM).
-
Incubate for 5-7 days.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the IC50 values for both cell lines. A significant increase in the IC50 for the resistant line confirms the resistant phenotype.
-
2. Analysis of Protein Expression and Signaling Pathways:
-
Objective: To investigate the molecular alterations underlying resistance.
-
Method (Western Blot):
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins such as ERα, HER2, EGFR, p-ERK, total ERK, and β-actin (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify band intensities to compare protein expression levels between sensitive and resistant cells.
-
3. Evaluation of Estrogen-Independent Growth:
-
Objective: To determine if the resistant cells have bypassed their dependency on estrogen for growth.
-
Method (Proliferation Assay):
-
Seed sensitive and resistant cells in 96-well plates in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Do not add testosterone to the medium.
-
Monitor cell proliferation over several days using a suitable assay (e.g., IncuCyte live-cell imaging, or daily cell counts).
-
Compare the growth rates of sensitive and resistant cells in the absence of an estrogen source. Increased proliferation of the resistant cells indicates estrogen-independent growth.
-
Mandatory Visualizations
Caption: Fadrozole resistance signaling pathways.
Caption: Experimental workflow for resistance development.
References
Application Notes and Protocols for Long-Term Fadrozole Hydrochloride Hemihydrate Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term in vivo evaluation of Fadrozole Hydrochloride Hemihydrate, a potent non-steroidal aromatase inhibitor, in xenograft models of hormone-dependent cancers. The following sections detail the mechanism of action, experimental workflows, and specific protocols for conducting long-term efficacy studies.
Introduction
This compound is a selective inhibitor of the aromatase (cytochrome P450 CYP19A1) enzyme, which is critical for the final step of estrogen biosynthesis—the conversion of androgens to estrogens.[1] By blocking this enzyme, fadrozole effectively reduces circulating estrogen levels, thereby inhibiting the growth of estrogen-receptor (ER)-positive cancer cells.[1][2] This makes it a compound of significant interest for the treatment of hormone-dependent malignancies, particularly breast cancer. Long-term studies in xenograft models are crucial for evaluating sustained efficacy, potential for resistance development, and effects on signaling pathways.
While extensive clinical data exists for fadrozole, detailed long-term preclinical xenograft protocols are not as readily available. The protocols outlined below are synthesized from studies on fadrozole in other animal models and from established long-term xenograft studies of other third-generation aromatase inhibitors, such as letrozole, which share a similar mechanism of action.
Mechanism of Action: Aromatase Inhibition
Fadrozole binds to the heme moiety of the cytochrome P450 unit of the aromatase enzyme, reversibly inhibiting its function. This blockade prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively. The resulting estrogen deprivation leads to cell cycle arrest and apoptosis in ER-positive cancer cells.
Caption: Mechanism of Fadrozole action.
Experimental Protocols
I. Breast Cancer Xenograft Model (Adapted from MCF-7Ca Studies)
This protocol is based on the widely used MCF-7 human breast cancer cell line transfected to overexpress aromatase (MCF-7Ca), creating a model that mimics the postmenopausal breast cancer environment where peripheral estrogen production is key.[3]
A. Materials
-
Cell Line: MCF-7Ca (ER-positive, aromatase-overexpressing human breast carcinoma).
-
Animals: Female, 6-8 week old, immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Ovariectomized to remove endogenous estrogen production.
-
This compound: Pharmaceutical grade.
-
Vehicle for Oral Gavage: Sterile water or 0.5% methylcellulose.
-
Androstenedione: For supplementation to serve as a substrate for aromatase.
-
Anesthesia: Isoflurane or equivalent.
-
Equipment: Calipers, 22-gauge oral gavage needles, sterile syringes, animal housing under aseptic conditions.
B. Experimental Workflow
Caption: Experimental workflow for long-term Fadrozole study.
C. Detailed Protocol
-
Animal Preparation: Perform bilateral ovariectomy on all mice. Allow a recovery and acclimatization period of at least one week.
-
Cell Implantation: Harvest MCF-7Ca cells during logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL. Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the mammary fat pad.
-
Androgen Supplementation: To provide the necessary substrate for aromatase, implant a slow-release pellet containing androstenedione or provide it in the drinking water, as established for the model.
-
Tumor Growth and Randomization: Monitor tumor formation. Once tumors reach a palpable volume of approximately 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration:
-
Prepare this compound fresh daily. Dissolve in sterile water for oral gavage.
-
Based on rat mammary tumor studies, effective oral doses ranged from 0.25 to 2 mg/kg, administered daily.[4] A starting dose of 1 mg/kg/day is recommended for mouse xenograft studies.
-
Administer the drug or vehicle control via oral gavage once daily. The maximum volume for oral gavage in mice is typically 10 mL/kg.[5]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record animal body weight weekly as an indicator of general health and toxicity.
-
Monitor for any signs of distress or adverse reactions.
-
-
Study Duration and Endpoint: Continue treatment for a pre-determined long-term period (e.g., >12 weeks) or until tumors in the control group reach the maximum allowed size as per institutional guidelines (e.g., 1500-2000 mm³).
-
Tissue Collection and Analysis: At the study endpoint, euthanize mice and collect tumors, blood, and major organs.
-
Tumor: A portion can be flash-frozen for molecular analysis (Western blot, PCR, RNA-seq) and another portion fixed in formalin for histopathology (H&E staining, IHC for ER, Ki-67, etc.).
-
Blood: Collect plasma for analysis of estrogen levels (estradiol, estrone) via ELISA or LC-MS/MS to confirm pharmacodynamic effect.
-
Data Presentation
Quantitative data should be summarized to compare the effects of long-term Fadrozole treatment with the control group.
Table 1: Effect of Long-Term Fadrozole Treatment on Tumor Growth in Xenograft Models
| Treatment Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | 10 | 155 ± 12 | 1680 ± 150 | - |
| Fadrozole (1 mg/kg/day) | 10 | 152 ± 11 | 450 ± 65* | 73.2 |
Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p<0.05) should be determined versus vehicle control.
Table 2: Pharmacodynamic and Biomarker Analysis at Endpoint
| Treatment Group | Plasma Estradiol (pg/mL) ± SEM | Tumor ER Expression (IHC score) ± SEM | Tumor Ki-67 Index (%) ± SEM |
|---|---|---|---|
| Vehicle Control | 15.2 ± 2.1 | 2.8 ± 0.3 | 45 ± 5 |
| Fadrozole (1 mg/kg/day) | < 1.0* | 1.5 ± 0.4* | 12 ± 3* |
Data are hypothetical and for illustrative purposes. Statistical significance (e.g., p<0.05) should be determined versus vehicle control.
Signaling Pathways and Resistance
Long-term treatment with aromatase inhibitors can lead to the development of resistance. A key mechanism involves the upregulation of alternative growth factor signaling pathways that bypass the need for estrogen-mediated signaling. Studies on letrozole resistance in MCF-7Ca xenografts have shown that this often involves the HER2/MAPK pathway.[3]
Upon developing resistance, tumors may exhibit increased phosphorylation of proteins such as Shc, Grb-2, Raf, MEK, and MAPK, leading to continued cell proliferation despite estrogen deprivation.[3] Therefore, analysis of these pathways is a critical component of long-term fadrozole studies.
Caption: Potential resistance pathway to AIs.
Analysis of Resistance:
-
Western Blot: Analyze lysates from resistant tumors for total and phosphorylated levels of HER2, EGFR, Raf, MEK, and MAPK.
-
Immunohistochemistry (IHC): Stain tumor sections for HER2 and p-MAPK to assess protein expression and localization.
-
RNA-seq: Perform transcriptomic analysis to identify upregulated genes and pathways in resistant versus sensitive tumors.
By following these detailed protocols, researchers can effectively evaluate the long-term efficacy of this compound in relevant preclinical xenograft models, providing crucial data for its continued development as a therapeutic agent for hormone-dependent cancers.
References
- 1. Mechanisms of the actions of aromatase inhibitors 4-hydroxyandrostenedione, fadrozole, and aminoglutethimide on aromatase in JEG-3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of long term fadrozole hydrochloride treatment in patients with advanced stage breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenograft models for aromatase inhibitor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fadrozole Hydrochloride Hemihydrate in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fadrozole Hydrochloride Hemihydrate is a potent and selective non-steroidal inhibitor of aromatase, the key enzyme responsible for the conversion of androgens to estrogens.[1] In neuroscience research, Fadrozole serves as a critical pharmacological tool to investigate the multifaceted roles of localized estrogen synthesis within the central nervous system (CNS). By selectively blocking brain aromatase, researchers can elucidate the impact of neuroestrogens on a wide array of neural processes, including synaptic plasticity, neuroprotection, neurogenesis, and behavior.[2][3][4] These application notes provide a comprehensive overview of the use of Fadrozole in neuroscience, including its mechanism of action, key experimental protocols, and relevant data.
Mechanism of Action
Fadrozole acts as a competitive inhibitor of aromatase (cytochrome P450 19A1), binding to the active site of the enzyme and preventing the aromatization of androgens like testosterone and androstenedione into estrogens such as 17β-estradiol and estrone, respectively.[2][5] This inhibition is highly potent and selective, with minimal effects on other steroidogenic enzymes at effective concentrations.[1][6] The reduction in local estrogen levels in the brain allows for the study of estrogen-dependent neural phenomena.
Signaling Pathway
The primary signaling pathway affected by Fadrozole is the steroid hormone synthesis pathway, specifically the final step of estrogen production. By inhibiting aromatase, Fadrozole leads to a decrease in estrogen levels and a potential accumulation of androgens. These hormonal changes subsequently impact downstream signaling cascades mediated by estrogen receptors (ERs) and androgen receptors (ARs), which are widely expressed in the brain and involved in regulating gene expression, neuronal excitability, and cell survival pathways.[2][3]
Caption: Mechanism of Fadrozole action on the estrogen synthesis pathway.
Data Presentation
In Vitro Inhibition of Aromatase
| Preparation | Substrate | Inhibitor | IC50 / Ki | Reference |
| Avian (dove) preoptic tissue | Testosterone | Fadrozole | Ki < 1 x 10⁻⁹ M | [5] |
| Human placental microsomes | Androstenedione | Fadrozole HCl | IC50 = 4.5 nM | [1] |
In Vivo Effects of Fadrozole on Brain Aromatase and Hormone Levels
| Animal Model | Dose | Route | Duration | Effect | Reference |
| Male Sprague-Dawley Rats | 0.25 mg/kg/day | s.c. minipump | - | >96% reduction in brain aromatase activity. | [7] |
| Male Sprague-Dawley Rats | 2.5 mg/kg/day | s.c. minipump | 6 days | No detectable ³H-Estradiol in hypothalamus or amygdala from ³H-Testosterone. | [7] |
| Female Goldfish | 50 µg/L | Water exposure | 40 days | 4.7-fold decrease in serum E2 levels. | [8] |
| Female Goldfish | 50 µg/L | Water exposure | 40 days | 3-fold decrease in telencephalon and hypothalamus AroB mRNA. | [8] |
| Female Fathead Minnow | ~50 µg/L | Water exposure | 21 days | Brain aromatase activity decreased to ~18% of control. | [9] |
Effects of Fadrozole on Neuronal Function and Behavior
| Animal Model | Experiment | Treatment | Outcome | Reference |
| Male Rats | Kainic acid-induced neurodegeneration | Fadrozole + Kainic acid | Exacerbated neurodegeneration compared to kainic acid alone. | [2][10] |
| Male Rats | Sexual Behavior | 0.25 mg/kg/day Fadrozole | 77% reduction in ejaculations after 2 weeks. | [7] |
| Female Ovariectomized Mice | Ischemia (MCAO) | Fadrozole for 7 days | Increased total, cortical, and striatal infarction volume. | [11] |
| Male Zebra Finch | Traumatic Brain Injury | Central administration of Fadrozole | Dramatically increased the volume of brain damage. | [2] |
Experimental Protocols
Protocol 1: In Vivo Inhibition of Brain Aromatase in Rodents
This protocol is designed to assess the role of brain-derived estrogens in a specific neurological function or disease model.
1. Animal Model and Housing:
-
Use adult male or ovariectomized female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to minimize the influence of peripheral estrogen from the gonads.[7][11]
-
House animals under standard laboratory conditions with a 12:12 hour light:dark cycle and ad libitum access to food and water.
2. Fadrozole Preparation and Administration:
-
Dissolve this compound in sterile water or saline.
-
For continuous administration, use osmotic minipumps (e.g., Alzet). A common dose for rats is 0.25 mg/kg/day, which has been shown to reduce brain aromatase activity by over 96%.[7]
-
Alternatively, for acute studies, intraperitoneal (i.p.) or subcutaneous (s.c.) injections can be used.
3. Experimental Groups:
-
Control Group: Vehicle administration (e.g., saline).
-
Fadrozole Group: Fadrozole administration at the desired dose.
-
Rescue Group (Optional): Co-administration of Fadrozole and 17β-estradiol to confirm that the observed effects are due to estrogen depletion.[10]
4. Neurological/Behavioral Assessment:
-
Following the treatment period, subject the animals to the relevant behavioral tests (e.g., fear extinction, novel object recognition, sexual behavior assays) or neurological injury models (e.g., ischemic stroke induced by middle cerebral artery occlusion, kainic acid-induced excitotoxicity).[3][7][10][11]
5. Tissue Collection and Analysis:
-
At the end of the experiment, euthanize the animals and collect brain tissue.
-
Aromatase Activity Assay: Homogenize specific brain regions (e.g., hypothalamus, hippocampus, amygdala) and measure aromatase activity using a tritiated water release assay.[5]
-
Hormone Level Measurement: Measure estradiol and testosterone levels in brain tissue or serum using ELISA or mass spectrometry.
-
Histology/Immunohistochemistry: Perform staining (e.g., Nissl, TUNEL) to assess neuronal survival, apoptosis, or other cellular markers of interest.[2][12]
Caption: Workflow for in vivo studies using Fadrozole in rodents.
Protocol 2: In Vitro Aromatase Inhibition in Neuronal Cultures
This protocol is suitable for investigating the direct effects of estrogen synthesis inhibition on neuronal cells.
1. Cell Culture Preparation:
-
Prepare primary neuronal cultures from specific brain regions (e.g., hippocampus, cortex) of embryonic or neonatal rodents.
-
Alternatively, use immortalized neuronal cell lines that express aromatase.
2. Fadrozole Treatment:
-
Prepare a stock solution of Fadrozole in a suitable solvent (e.g., DMSO) and dilute it in the cell culture medium to the desired final concentrations.
-
Treat the neuronal cultures with varying concentrations of Fadrozole to determine a dose-response relationship. A typical concentration range for in vitro studies can be from nanomolar to micromolar.
3. Experimental Assays:
-
Neuronal Viability: Assess cell death and viability using assays such as MTT, LDH, or live/dead staining, especially in the context of neurotoxic insults.
-
Synaptic Plasticity Markers: Analyze changes in the expression of proteins involved in synaptic plasticity (e.g., PSD-95, synaptophysin) using Western blotting or immunocytochemistry.
-
Neurite Outgrowth: Measure the length and branching of neurites to assess the impact on neuronal development.
-
Calcium Imaging: Monitor intracellular calcium dynamics to evaluate changes in neuronal excitability.
4. Data Analysis:
-
Quantify the results from the experimental assays and compare the effects of different Fadrozole concentrations to the vehicle control.
-
Calculate IC50 values for the observed effects where applicable.
Caption: Workflow for in vitro studies using Fadrozole in neuronal cultures.
Applications in Neuroscience Research
-
Neuroprotection and Neurodegeneration: Fadrozole is used to study the neuroprotective role of locally synthesized estrogens in models of stroke, traumatic brain injury, and excitotoxicity.[2][10][11] Studies have shown that inhibiting aromatase with Fadrozole can exacerbate neuronal damage, suggesting that brain-derived estrogens are crucial for neuronal survival.[2][10]
-
Synaptic Plasticity and Cognition: The role of neuroestrogens in synaptic plasticity, learning, and memory can be investigated using Fadrozole. Inhibition of aromatase has been shown to affect long-term potentiation (LTP) and synaptic spine dynamics, providing insights into the mechanisms underlying estrogen-mediated cognitive functions.[4][13]
-
Neurodevelopment and Sex Differences: Fadrozole is a valuable tool for exploring the organizational and activational effects of sex hormones on brain development and the establishment of sex-specific behaviors.[3][7]
-
Neurological and Psychiatric Disorders: By manipulating brain estrogen levels, researchers can explore the contribution of neuroestrogens to the pathophysiology of disorders such as Alzheimer's disease, Parkinson's disease, and depression, where hormonal influences are implicated.
Conclusion
This compound is an indispensable tool for neuroscience research, enabling the precise investigation of the roles of brain-derived estrogens. Its high potency and selectivity for aromatase allow for the targeted manipulation of neuroestrogen levels, providing valuable insights into their functions in health and disease. The protocols and data presented here serve as a guide for researchers employing Fadrozole to advance our understanding of the complex interplay between hormones and the brain.
References
- 1. Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Actions of Brain Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-reproductive Functions of Aromatase in the Central Nervous System Under Physiological and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Aromatase Inhibition Attenuates Synaptic Plasticity in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of endogenous steroid inhibitors of brain aromatase relative to fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fadrozole: a potent and specific inhibitor of aromatase in the zebra finch brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the nonsteroidal aromatase inhibitor, Fadrozole, on sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Brain aromatase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. Aromatase Inhibition Abolishes LTP Generation in Female But Not in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fadrozole Hydrochloride Hemihydrate concentration for IC50 determination
This guide provides technical support for researchers, scientists, and drug development professionals using Fadrozole Hydrochloride Hemihydrate for IC50 determination. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Fadrozole is a potent, selective, and non-steroidal aromatase inhibitor.[1][2][3] Its primary mechanism is to block the aromatase enzyme, which is a member of the cytochrome P-450 superfamily.[1][4] This enzyme is responsible for the final step in estrogen biosynthesis: the conversion of androgens (like testosterone and androstenedione) into estrogens (estrone and estradiol).[1] By inhibiting aromatase, Fadrozole effectively reduces the levels of estrogen, which can slow the proliferation of estrogen-dependent cancer cells.[1]
Q2: What is the expected IC50 value for Fadrozole?
The IC50 value of Fadrozole is highly dependent on the experimental system (e.g., isolated enzyme vs. cell-based assay) and the specific conditions. It is a highly potent inhibitor of the aromatase enzyme itself, with reported IC50 values in the low nanomolar range. In cell-based assays measuring downstream effects like estrogen production, the IC50 is slightly higher but still typically in the nanomolar range.
| Experimental System | Parameter Measured | Reported IC50 Value | Reference |
| Purified Aromatase Enzyme | Aromatase Activity | 4.5 - 6.4 nM | [2][5][6] |
| Human Placental Microsomes | Aromatase Activity | 5 nM | [7] |
| Rat Ovarian Microsomes | Aromatase Activity | 1.4 nM | [7] |
| Hamster Ovarian Slices | Estrogen Production | 0.03 µM (30 nM) | [2][6][7][8] |
| Hamster Ovarian Slices | Progesterone Production | 120 µM | [2][6][8] |
Q3: How should I prepare and store Fadrozole stock solutions?
This compound has good solubility in common laboratory solvents.
-
Solubility:
-
Stock Solution Preparation (Example for 10 mM stock in DMSO):
-
The molecular weight of Fadrozole HCl Hemihydrate is 268.74 g/mol .[8]
-
To make a 10 mM stock solution, weigh 2.69 mg of Fadrozole and dissolve it in 1 mL of high-quality, anhydrous DMSO.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
-
Storage:
Q4: What is a good starting concentration range for an IC50 experiment?
For an initial experiment, it is crucial to test a wide range of concentrations to identify the inhibitory range of Fadrozole in your specific assay.
-
Broad Range (Screening): Start with a broad, logarithmic serial dilution. A common approach is to use 10-fold dilutions. Given the high potency of Fadrozole, a starting range could be 10 µM down to 0.1 nM.
-
Narrow Range (Refinement): Once the approximate IC50 is determined from the initial screen, perform a second experiment with a narrower range of concentrations around the estimated IC50. Use more data points with smaller dilution steps (e.g., 2-fold or half-log dilutions) to accurately define the sigmoidal curve.[10]
Q5: Which cell lines are appropriate for a Fadrozole IC50 assay?
Since Fadrozole's primary target is aromatase, the ideal cell lines for a cell-based assay are those that express a functional aromatase enzyme. This is particularly relevant for assays measuring the downstream effects of aromatase inhibition (e.g., cell proliferation in response to androgen-to-estrogen conversion). Examples include:
-
Estrogen receptor-positive (ER+) breast cancer cell lines that express aromatase (e.g., MCF-7, T47D) when co-cultured with androgen-producing cells or supplemented with androgens.
-
Cell lines engineered to overexpress aromatase.
-
Ovarian cancer cell lines.
Q6: How do I analyze my data to calculate the IC50 value?
The standard method for calculating an IC50 value is to use non-linear regression to fit a sigmoidal dose-response curve to your data.
-
Data Transformation: Convert your drug concentrations to their logarithm (log10).
-
Data Normalization: Normalize your response data. Typically, the vehicle control (no drug) is set to 100% viability/activity, and a control for maximum inhibition (if available) or the highest drug concentration is used to define the bottom of the curve.
-
Curve Fitting: Use a statistical software package like GraphPad Prism.[11][12][13] Plot the normalized response (Y-axis) against the log(concentration) (X-axis). Fit the data using a four-parameter logistic equation, often called "log(inhibitor) vs. response -- Variable slope".[11][14]
-
IC50 Value: The software will calculate the IC50, which is the concentration of Fadrozole that produces a 50% reduction in the measured response.[14]
Section 2: Visualizations and Diagrams
Section 3: Detailed Experimental Protocols
Protocol 1: Cell-Based Viability Assay (MTT) for IC50 Determination
This protocol provides a general method for assessing the effect of Fadrozole on cell viability using an MTT assay.[15][16][17] Researchers should optimize parameters such as cell seeding density and incubation time for their specific cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Appropriate cell line and complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Seeding density should allow for logarithmic growth during the incubation period (typically 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of Fadrozole in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (<0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different Fadrozole concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[16]
-
Incubate for 3-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[17]
-
Carefully aspirate the medium from each well.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the results and calculate the IC50 using non-linear regression as described in the FAQ section.
-
Section 4: Troubleshooting Guide
Q: My cell viability is over 100% at low Fadrozole concentrations. What's wrong?
This is a common phenomenon. It can be caused by:
-
Hormesis: Some compounds can have a stimulatory effect at very low doses.
-
Control Cell Overgrowth: If your untreated control cells become over-confluent by the end of the assay, their metabolic activity (and thus MTT signal) may decrease. In contrast, cells treated with low, non-toxic drug concentrations might be less dense and metabolically more active, resulting in a signal >100% relative to the overgrown control.
-
Solution:
-
Optimize your initial cell seeding density to ensure control cells are still in the logarithmic growth phase at the end of the experiment.
-
If the effect is minor and reproducible, you can normalize the top of your curve to 100% during data analysis in software like Prism.
-
Q: I am seeing high variability between my replicates and experiments.
High variability can compromise the reliability of your IC50 value. Consider these factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Use a calibrated multichannel pipette.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.[16]
-
Compound Precipitation: Fadrozole may precipitate in the culture medium at high concentrations. Visually inspect the wells after adding the drug. If precipitation occurs, consider using a different solvent or lowering the top concentration.
-
Biological Variation: Cell lines can change with high passage numbers. Use cells within a consistent and low passage range for all experiments.
Q: My dose-response curve is flat or does not look sigmoidal.
An improper curve shape usually indicates a problem with the concentration range or the assay itself.
-
Curve is Flat at 100%: The concentrations tested are too low. Fadrozole is not reaching an inhibitory concentration. You need to test a higher concentration range.
-
Curve is Flat at the Bottom: All concentrations tested are too high and maximally inhibit the response. You need to test a lower concentration range to find the top of the curve.
-
No Clear Sigmoidal Shape: If the data points are scattered and do not form a curve, it could be due to high experimental error (see variability question) or an incomplete dose range. You may not have enough data points bracketing the 50% inhibition point.[18]
-
Solution: Perform a wide-range pilot experiment (e.g., 10-fold dilutions from 100 µM to 1 pM) to identify the active range, then design a more focused experiment with more data points in that range.
Q: The IC50 value I obtained is very different from the literature values.
Discrepancies can arise from differences in experimental conditions.
-
Assay Type: IC50 values from enzymatic assays (measuring direct inhibition of the aromatase protein) are often lower and more potent than those from cell-based viability assays (a downstream, functional outcome).[19]
-
Cell Line Differences: Different cell lines have varying levels of aromatase expression and different sensitivities to estrogen deprivation.
-
Experimental Parameters: Incubation time, cell density, media components (e.g., serum concentration), and the specific viability assay used (MTT, XTT, SRB, etc.) can all influence the final IC50 value.[10][20]
-
Solution: Carefully document all your experimental parameters. When comparing your results to the literature, ensure the conditions are as similar as possible. If your results are consistent and reproducible within your system, they are valid for your model.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fadrozole - Wikipedia [en.wikipedia.org]
- 4. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fadrozole (hydrochloride) | CAS 102676-31-3 | Cayman Chemical | Biomol.com [biomol.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Fadrozole hydrochloride | Aromatase | TargetMol [targetmol.com]
- 10. Cytotoxicity assays | Nawah Scientific [nawah-scientific.com]
- 11. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 12. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. google.com [google.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. graphpad.com [graphpad.com]
- 19. turkjps.org [turkjps.org]
- 20. researchgate.net [researchgate.net]
Potential off-target effects of Fadrozole Hydrochloride Hemihydrate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Fadrozole Hydrochloride Hemihydrate in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability or Proliferation in Hormone-Receptor-Negative Cell Lines
Scenario: You are using Fadrozole as a negative control in an experiment with estrogen-receptor-negative (ER-) breast cancer cells (e.g., MDA-MB-231) or other non-canonical cell lines. You observe a significant, unexpected decrease in cell viability or proliferation.
Possible Cause: Fadrozole is known to have off-target effects on other cytochrome P450 enzymes beyond aromatase (CYP19A1). Notably, it can inhibit CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase), which are crucial for cortisol and aldosterone synthesis, respectively. While these enzymes are primarily associated with the adrenal glands, some cancer cell lines can express them, and their inhibition could lead to unforeseen consequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected effects in ER-negative cells.
Recommended Actions:
-
Verify Off-Target Expression: Check for the expression of CYP11B1 and CYP11B2 in your cell line using qPCR or Western blotting.
-
Quantify Steroid Production: If the enzymes are expressed, measure the levels of cortisol and corticosterone (a precursor to aldosterone) in your cell culture supernatant with and without Fadrozole treatment using ELISA or LC-MS.
-
Perform a Rescue Experiment: If steroid levels are reduced, attempt to rescue the phenotype by supplementing the culture medium with physiological concentrations of cortisol or corticosterone.
-
Consider Enantiomers: Racemic Fadrozole is a mixture of (R)- and (S)-enantiomers, which have different affinities for the off-target enzymes. If possible, test the individual enantiomers to pinpoint the specific off-target enzyme responsible. (S)-Fadrozole preferentially binds to CYP11B1, while (R)-Fadrozole has a higher affinity for CYP11B2.
Issue 2: Anomalous Results in In Vivo Animal Studies
Scenario: In an animal model (e.g., xenograft study in mice), you observe unexpected systemic effects such as changes in blood pressure, electrolyte imbalance (e.g., altered sodium/potassium levels), or altered stress responses, that cannot be directly attributed to estrogen suppression.
Possible Cause: Inhibition of adrenal CYP11B1 and CYP11B2 by Fadrozole can lead to decreased systemic levels of cortisol and aldosterone. Aldosterone is a key regulator of blood pressure and electrolyte balance, while cortisol is the primary stress hormone.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for anomalous in vivo effects.
Recommended Actions:
-
Monitor Vital Signs and Blood Chemistry: Regularly monitor blood pressure and serum electrolyte levels in your animal models.
-
Hormone Level Analysis: Collect plasma samples to measure aldosterone, corticosterone, and cortisol levels. A decrease in aldosterone and cortisol, potentially with an accumulation of their precursors (like 11-deoxycorticosterone and 11-deoxycortisol), would indicate off-target inhibition.
-
ACTH Stimulation Test: To assess the function of the hypothalamic-pituitary-adrenal (HPA) axis, an ACTH stimulation test can be performed. A blunted cortisol response to ACTH in Fadrozole-treated animals would strongly suggest CYP11B1 inhibition.
-
Use a More Selective Inhibitor: As a control, consider running a parallel treatment group with a more selective aromatase inhibitor, such as Letrozole, which has a lower reported affinity for CYP11B1 and CYP11B2.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-targets of Fadrozole?
A1: The primary known off-targets of Fadrozole are other cytochrome P450 enzymes involved in steroidogenesis, specifically CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) . This can lead to decreased synthesis of cortisol and aldosterone, respectively.
Q2: How does the potency of Fadrozole for its off-targets compare to its primary target, aromatase?
A2: Fadrozole is a potent inhibitor of aromatase (CYP19A1). However, it also binds to CYP11B1 with high affinity. Its affinity for CYP11B2 is lower but can still be significant at higher concentrations. The table below summarizes the available binding and inhibition data.
| Target Enzyme | Parameter | Value | Reference |
| Aromatase (CYP19A1) | IC50 | 6.4 nM | [1] |
| Aromatase (CYP19A1) | Kd | 16 nM | [2] |
| CYP11B1 (11β-hydroxylase) | Kd | 9 nM | [2] |
| CYP11B2 (Aldosterone Synthase) | Kd | 370 nM | [2] |
| Progesterone Production | IC50 | 120 µM | [1] |
Q3: Can Fadrozole's off-target effects alter gene expression?
A3: Yes. By inhibiting cortisol synthesis, Fadrozole can disrupt the normal negative feedback loop of the HPA axis. This can lead to an increase in ACTH levels, which in turn can upregulate the expression of other steroidogenic enzymes as a compensatory mechanism. In some experimental systems, changes in the expression of genes like StAR, CYP11A1, and CYP17A1 have been observed.
Signaling Pathway: HPA Axis and Steroidogenesis
Caption: Simplified diagram of the HPA axis and steroidogenesis pathway, showing the points of inhibition by Fadrozole.
Experimental Protocols
Protocol 1: Measurement of Cortisol and Aldosterone in Cell Culture Supernatant or Plasma
This protocol provides a general workflow for quantifying cortisol and aldosterone to assess the off-target activity of Fadrozole on CYP11B1 and CYP11B2.
Materials:
-
Commercially available Cortisol ELISA kit (e.g., from R&D Systems, Invitrogen)
-
Commercially available Aldosterone ELISA kit (e.g., from Diasorin, R&D Systems)
-
Microplate reader
-
Cell culture supernatant or plasma samples from control and Fadrozole-treated groups.
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant or plasma and centrifuge to remove debris.
-
Follow the specific dilution instructions provided in the ELISA kit manual for your sample type. For example, serum and urine samples may require a 20-fold dilution for cortisol measurement.[3]
-
-
ELISA Assay:
-
Perform the competitive ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and diluted samples to an antibody-coated microplate.
-
Adding a fixed amount of HRP-labeled cortisol or aldosterone, which competes with the unlabeled hormone in the sample for antibody binding sites.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of cortisol or aldosterone in your samples by interpolating their absorbance values on the standard curve.
-
Compare the hormone levels between control and Fadrozole-treated groups. A significant decrease in the Fadrozole group indicates off-target inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement
CETSA is a biophysical method to verify if a compound binds to its target protein in a cellular environment. It is based on the principle that ligand binding stabilizes the protein against thermal denaturation.
Materials:
-
Cells or tissue of interest
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Apparatus for heating samples (e.g., PCR thermocycler)
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against Aromatase, CYP11B1, and CYP11B2.
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Compound Treatment:
-
Treat cells with the desired concentration of Fadrozole or DMSO (vehicle) for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis:
-
Lyse the cells to release intracellular proteins. This can be achieved by freeze-thaw cycles, sonication, or adding a lysis buffer with protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the supernatant.
-
Analyze the amount of soluble target protein (Aromatase, CYP11B1, CYP11B2) at each temperature point by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein against temperature for both the Fadrozole-treated and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the Fadrozole-treated sample indicates that Fadrozole is binding to and stabilizing the protein. This can be used to confirm engagement with both the intended target (Aromatase) and potential off-targets (CYP11B1, CYP11B2).
-
CETSA Workflow:
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
References
Fadrozole Hydrochloride Hemihydrate stability in different cell culture media
Welcome to the technical support center for Fadrozole Hydrochloride Hemihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Fadrozole in their experiments effectively. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fadrozole?
A1: Fadrozole is a potent and selective nonsteroidal aromatase inhibitor.[1][2][3] Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[3] By inhibiting aromatase, Fadrozole blocks this conversion, leading to a significant reduction in estrogen levels.[3] This makes it a valuable tool for studying estrogen-dependent processes and for research in conditions like estrogen-receptor-positive breast cancer.
Q2: What is the recommended storage for this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to one year, or at -20°C for up to one month.[4] For frequent use, aliquots can be stored at 4°C for over a week.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in DMSO and water.[5] Sonication is recommended to aid dissolution.[5] For in vivo studies, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Variability in experimental results | Degradation of Fadrozole in cell culture medium: While specific data for Fadrozole is limited, similar non-steroidal aromatase inhibitors can degrade under certain conditions.[6] | - Prepare fresh Fadrozole-containing media for each experiment.- Minimize the exposure of the compound to light and elevated temperatures.- Consider performing a stability study of Fadrozole in your specific cell culture medium under your experimental conditions (see Experimental Protocols section). |
| Low or no observable effect of Fadrozole | Sub-optimal concentration: The effective concentration can vary between cell lines. | - Perform a dose-response curve to determine the optimal IC50 for your specific cell line and experimental conditions.- Ensure complete dissolution of the Fadrozole stock solution. |
| Cell line resistance: Cells may develop resistance to aromatase inhibitors over time.[7][8] | - Verify the expression of aromatase in your cell line.- Consider using a different cell line or investigating mechanisms of resistance. | |
| Precipitation of Fadrozole in culture medium | Poor solubility: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too low to maintain solubility. | - Ensure the final concentration of the solvent in the culture medium is compatible with both the compound's solubility and cell health (typically <0.5% for DMSO).- Visually inspect the medium for any signs of precipitation after adding the Fadrozole solution. |
| Unexpected off-target effects | Non-specific binding or cellular stress: High concentrations of the compound or the solvent can lead to cellular stress. | - Include appropriate vehicle controls in your experiments.- Use the lowest effective concentration of Fadrozole as determined by your dose-response studies.- Assess cell viability using methods like MTT or Trypan Blue exclusion. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of Fadrozole in a specific cell culture medium over time.
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., RPMI-1640, DMEM, MEM) supplemented with serum and other additives as required for your experiments.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Preparation of Fadrozole-Spiked Medium:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium with the Fadrozole stock solution to achieve the final concentration used in your experiments. Ensure the final solvent concentration is minimal and consistent across all samples.
-
Prepare a sufficient volume to collect samples at all planned time points.
-
-
Incubation:
-
Aliquot the Fadrozole-spiked medium into sterile microcentrifuge tubes or wells of a 96-well plate.
-
Place the samples in an incubator under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the medium.
-
The time zero (T=0) sample should be collected immediately after preparation.
-
Store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Analyze the concentration of Fadrozole in each sample using a validated HPLC or LC-MS method.[9]
-
The analytical method should be able to separate the parent Fadrozole from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of Fadrozole remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining Fadrozole against time to determine the stability profile.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Aromatase Inhibition-Induced Apoptosis
Fadrozole, by inhibiting aromatase, reduces estrogen levels, which can induce apoptosis in estrogen-dependent cancer cells. The diagram below illustrates the key downstream signaling events.
Caption: Aromatase inhibition by Fadrozole leads to apoptosis.
Experimental Workflow for Drug Stability Assessment
The following diagram outlines the general workflow for assessing the stability of a small molecule like Fadrozole in cell culture medium.
Caption: Workflow for determining drug stability in cell culture media.
Signaling Pathways Implicated in Aromatase Inhibitor Resistance
In some cases, cancer cells can develop resistance to aromatase inhibitors. This often involves the activation of alternative signaling pathways that promote cell survival and proliferation independently of estrogen receptor signaling.
Caption: Key signaling pathways in aromatase inhibitor resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 176702-70-8|DC Chemicals [dcchemicals.com]
- 3. Fadrozole | C14H13N3 | CID 59693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fadrozole hydrochloride | Aromatase | TargetMol [targetmol.com]
- 6. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Addressing Fadrozole Hydrochloride Hemihydrate Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Fadrozole Hydrochloride Hemihydrate in cancer cells.
Troubleshooting Guides
This section offers solutions to common experimental issues in a question-and-answer format.
Q1: My cancer cells, which were previously sensitive to Fadrozole, are now showing reduced response. How can I confirm the development of resistance?
A1: To confirm Fadrozole resistance, a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) between the suspected resistant cells and the parental, sensitive cells is recommended. A significant increase in the IC50 value for the suspected resistant cells indicates the development of resistance.
Experimental Protocol: Determining the IC50 of Fadrozole using a Cell Viability Assay
-
Cell Seeding: Seed both the parental (sensitive) and suspected resistant cells in 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the overnight culture medium from the cells and add fresh medium containing the different concentrations of Fadrozole. Include a vehicle control (medium with DMSO or the solvent used to dissolve Fadrozole).
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assay: Assess cell viability using a reagent such as MTT or PrestoBlue. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the viability of the treated cells to the vehicle-treated control cells. Plot the cell viability against the logarithm of the Fadrozole concentration and use a non-linear regression model to calculate the IC50 value.[1]
Q2: I have confirmed Fadrozole resistance in my cell line. What are the first molecular markers I should investigate?
A2: Initial investigation should focus on the key signaling pathways known to be involved in resistance to non-steroidal aromatase inhibitors. We recommend examining the expression and phosphorylation status of proteins in the HER2/MAPK and PI3K/Akt pathways.
Experimental Protocol: Western Blot Analysis of Key Resistance Markers
-
Protein Extraction: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HER2, phospho-HER2, Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control. Compare the protein expression and phosphorylation between the sensitive and resistant cell lines.[2][3][4]
Q3: My Western blot results show an upregulation of HER2 signaling. How can I experimentally verify that this is the driver of Fadrozole resistance?
A3: To verify the role of HER2 signaling in Fadrozole resistance, you can perform a combination therapy experiment using Fadrozole and a HER2 inhibitor, such as lapatinib or trastuzumab. A synergistic effect, where the combination treatment is more effective at inhibiting cell growth than either drug alone, would indicate that HER2 signaling is a key resistance mechanism.
Experimental Protocol: Combination Therapy with a HER2 Inhibitor
-
Cell Seeding and Treatment: Seed the Fadrozole-resistant cells in 96-well plates. Treat the cells with Fadrozole alone, a HER2 inhibitor alone, and a combination of both at various concentrations.
-
Cell Viability Assay: After 72 hours of incubation, perform a cell viability assay as described in the IC50 determination protocol.
-
Data Analysis: Analyze the data for synergistic, additive, or antagonistic effects using methods such as the Chou-Talalay method to calculate a combination index (CI). A CI value less than 1 indicates synergy.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Resistance to non-steroidal aromatase inhibitors like Fadrozole is often multifactorial. The most commonly reported mechanisms include:
-
Upregulation of Growth Factor Receptor Signaling: Activation of alternative signaling pathways, such as the HER2/MAPK and PI3K/Akt/mTOR pathways, can promote cell survival and proliferation in the absence of estrogen.[5][6][7]
-
Alterations in the Estrogen Receptor (ERα): Changes in ERα expression or its ligand-independent activation can lead to continued downstream signaling.[5]
-
Increased Aromatase Expression or Activity: In some cases, cancer cells may compensate for the inhibitory effect of Fadrozole by increasing the expression of the aromatase enzyme.
Q2: Which cell lines are suitable for studying Fadrozole resistance?
A2: The most commonly used cell line for studying resistance to non-steroidal aromatase inhibitors is the MCF-7aro cell line. This is an ER-positive breast cancer cell line that has been stably transfected to overexpress aromatase, making its growth dependent on the conversion of androgens to estrogens.[1][8] Developing resistance in this cell line through long-term exposure to Fadrozole provides a clinically relevant model.
Q3: How can I develop a Fadrozole-resistant cell line in my laboratory?
A3: A Fadrozole-resistant cell line can be developed by culturing a sensitive cell line, such as MCF-7aro, in the continuous presence of Fadrozole over an extended period.[1][9][10]
Experimental Protocol: Generating a Fadrozole-Resistant Cell Line
-
Initial Culture: Begin by culturing MCF-7aro cells in their recommended growth medium containing a low concentration of Fadrozole (e.g., starting at the IC20).
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of Fadrozole in the culture medium. This process of dose escalation can take several months.
-
Selection of Resistant Clones: During this process, a population of cells that can survive and proliferate at higher concentrations of Fadrozole will be selected.
-
Characterization: Once a stable resistant cell line is established, it should be characterized by determining its IC50 for Fadrozole and analyzing the expression of key resistance markers.
Q4: Are there strategies to overcome or reverse Fadrozole resistance?
A4: Yes, several strategies are being explored to overcome resistance to aromatase inhibitors:
-
Combination Therapy: As mentioned in the troubleshooting guide, combining Fadrozole with inhibitors of the key resistance pathways, such as HER2 inhibitors or PI3K/Akt inhibitors, can restore sensitivity.[11][12][13][14]
-
Alternative Endocrine Therapies: Switching to a different class of endocrine therapy, such as a selective estrogen receptor degrader (SERD) like fulvestrant, may be effective in some cases.[9]
Data Presentation
Table 1: Hypothetical IC50 Values for Fadrozole in Sensitive and Resistant Cell Lines
| Cell Line | Description | Fadrozole IC50 (nM) |
| MCF-7aro | Parental, Fadrozole-sensitive | 15 |
| MCF-7aro-FadR | Fadrozole-resistant derivative | >1000 |
This table presents example data to illustrate the expected shift in IC50 upon the development of resistance.
Table 2: Example of Gene Expression Changes in Fadrozole-Resistant Cells
| Gene | Pathway | Fold Change (Resistant vs. Sensitive) |
| ERBB2 (HER2) | HER2/MAPK Signaling | 5.2 |
| PIK3CA | PI3K/Akt Signaling | 3.8 |
| MTOR | PI3K/Akt Signaling | 2.5 |
| CCND1 (Cyclin D1) | Cell Cycle | 4.1 |
This table shows hypothetical quantitative PCR (qPCR) data demonstrating the upregulation of genes in key resistance pathways.
Mandatory Visualizations
Caption: Workflow for developing, confirming, and addressing Fadrozole resistance.
Caption: Key signaling pathways involved in Fadrozole action and resistance.
References
- 1. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and Strategies to Overcome Aromatase Inhibitor Resistance in Estrogen-Positive Breast Cancer via the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 12. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
Technical Support Center: Fadrozole Hydrochloride Hemihydrate in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of Fadrozole Hydrochloride Hemihydrate in rodent models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Fadrozole?
Fadrozole is a non-steroidal aromatase inhibitor.[1] Its primary mechanism of action is to competitively and selectively inhibit the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis.[1][2] By blocking the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone), Fadrozole effectively reduces circulating estrogen levels.[1][2]
Q2: What are the most commonly observed side effects of Fadrozole in rodent models?
The most frequently reported side effects in rodent models are related to its estrogen-lowering mechanism and primarily affect the reproductive system. These include disruption of the estrous cycle in females and effects on male reproductive organs.[3][4] Effects on bone metabolism and changes in the incidence of certain tumors have also been documented.
Q3: Can Fadrozole administration affect the reproductive cycle in female rats?
Yes, Fadrozole has been shown to cause a profound decrease in the number of estrous cycles in female rats at various dose levels.[4] However, studies have also indicated that upon cessation of treatment, estrous cycles can be re-established within a few days, suggesting a reversible effect on reproductive function.[4]
Q4: What are the known reproductive toxicities of Fadrozole in male rats?
In male rats, Fadrozole administration has been associated with dose-dependent reductions in the weights of the seminal vesicles, prostate, and epididymis.[3] Histopathological examination has revealed degeneration and necrosis of pachytene spermatocytes in the seminiferous tubules.[3]
Q5: Does Fadrozole impact bone mineral density in rodents?
While extensive data on Fadrozole's direct impact on bone mineral density in rodents is limited, studies on other aromatase inhibitors like anastrozole and letrozole in rats have shown an association between estrogen deprivation and bone loss. Aromatase inhibitors can lead to an increase in bone turnover markers, suggesting a potential risk for osteopenia and osteoporosis.[5][6][7]
Q6: Are there any observed metabolic side effects of Fadrozole in rodent models?
Studies on aromatase inhibitors, such as letrozole, in rats suggest a potential for metabolic changes. For instance, letrozole has been shown to decrease fatty acid oxidation and increase glycolysis in the heart.[8] Another study on anastrazole and letrozole in ovariectomized rats indicated a negative influence on the lipid profile.[9] While direct quantitative data for Fadrozole on glucose, insulin, and a full lipid panel in rodents is not extensively detailed in the provided search results, the effects of other aromatase inhibitors suggest that metabolic parameters should be carefully monitored.
Troubleshooting Guides
Issue: Unexpected Alterations in Reproductive Parameters
Problem: Significant changes in fertility, litter size, or gestational length are observed in our rodent colony after Fadrozole administration.
Possible Cause: Fadrozole's primary effect is the suppression of estrogen, which is crucial for normal reproductive function.
Troubleshooting Steps:
-
Verify Dosage: Double-check the dose calculations and administration frequency. Inconsistent or incorrect dosing can lead to variable effects.
-
Monitor Estrous Cycles: For female animals, perform regular vaginal smears to monitor the stage of the estrous cycle. This will help in understanding the extent of hormonal disruption.
-
Recovery Period: If the experimental design allows, include a recovery period after Fadrozole treatment to assess the reversibility of the reproductive side effects.[4]
-
Quantitative Assessment: Refer to the data in Table 1 for expected changes in reproductive organ weights in male rats to benchmark your findings.[3]
Issue: Concerns about Bone Health in Long-Term Studies
Problem: We are conducting a long-term study with Fadrozole and are concerned about the potential for bone-related side effects.
Possible Cause: Long-term estrogen deprivation is a known risk factor for osteoporosis. Aromatase inhibitors can accelerate bone loss.
Troubleshooting Steps:
-
Baseline Bone Density: If feasible, establish baseline bone mineral density (BMD) measurements before initiating Fadrozole treatment.
-
Monitor Bone Turnover Markers: Periodically measure serum or urine markers of bone formation (e.g., osteocalcin, P1NP) and resorption (e.g., CTX, NTX). An increase in these markers can indicate accelerated bone remodeling.[5][7]
-
Comparative Studies: Compare findings with data from studies on other aromatase inhibitors, as shown in Table 2, to understand the potential magnitude of the effects.
Quantitative Data Summary
Table 1: Effects of Fadrozole on Male Reproductive Organs in Rats [3]
| Parameter | Treatment Group (mg/kg/day) | Duration | Observation |
| Seminal Vesicle Weight | 30 and 60 | 2 and 4 weeks | Dose-dependent reduction |
| Prostate Weight | 30 and 60 | 2 and 4 weeks | Dose-dependent reduction (more pronounced at 4 weeks) |
| Epididymis Weight | 30 and 60 | 2 and 4 weeks | Dose-dependent reduction |
| Pachytene Spermatocytes | 30 and 60 | 2 and 4 weeks | Degeneration/necrosis in stages VII or VIII seminiferous tubules |
Table 2: Effects of Aromatase Inhibitors on Bone Turnover Markers
| Aromatase Inhibitor | Species | Duration | Bone Formation Marker (e.g., Bone ALP, Osteocalcin) | Bone Resorption Marker (e.g., NTX, CTX) | Reference |
| Anastrozole | Human | 1 year | Increased (+20%) | Increased (+15%) | [5] |
| Anastrozole | Human | 1 year | Increased (+36.6%) | Increased (+34%) | [7] |
Experimental Protocols
Oral Gavage Administration of Fadrozole in Rats
This protocol is a general guideline for the oral administration of Fadrozole via gavage in rats.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)
-
Gavage needles (size appropriate for the rat's weight, typically 16-20 gauge with a rounded tip)[10]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct dosage volume. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.[10][11]
-
Compound Preparation: Prepare the Fadrozole solution or suspension in the chosen vehicle at the desired concentration. Ensure it is well-mixed before each administration.
-
Restraint: Restrain the rat firmly but gently. One common method is to hold the rat over the neck and thoracic region while supporting the lower body.[11] The head should be extended back to straighten the path to the esophagus.[10][12]
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[11]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.[10][12]
-
-
Administration: Once the needle is in the stomach, administer the Fadrozole solution slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes.[12]
Visualizations
Signaling Pathway of Aromatase Inhibition by Fadrozole
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. Collaborative work to evaluate toxicity on male reproductive organs by repeated dose studies in rats 4). Fadrozole hydrochloride: an oral 2/4-week male reproductive organ toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recovery of reproductive function in rats treated with the aromatase inhibitor fadrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of an aromatase inhibitor on bmd and bone turnover markers: 2-year results of the Anastrozole, Tamoxifen, Alone or in Combination (ATAC) trial (18233230) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of aromatase inhibition on bone mineral density and bone turnover in older men with low testosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen-dependent increase in bone turnover and bone loss in postmenopausal women with breast cancer treated with anastrozole. Prevention with bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The impact of Anastrazole and Letrozole on the metabolic profile in an experimental animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. ouv.vt.edu [ouv.vt.edu]
How to minimize variability in Fadrozole Hydrochloride Hemihydrate experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving Fadrozole Hydrochloride Hemihydrate. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to variability in your results.
1. Compound Preparation and Handling
-
Question: I am observing inconsistent results between experiments. Could my Fadrozole stock solution be the problem?
-
Answer: Yes, improper preparation and storage of your Fadrozole stock solution is a significant source of variability. Here are key factors to consider:
-
Solubility: this compound is soluble in DMSO and water at concentrations up to 100 mg/mL.[1][2] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[1][2] Ensure the compound is fully dissolved; sonication and gentle warming can assist with this.[1][2] Using fresh, high-quality solvents is crucial, as moisture-absorbing DMSO can reduce solubility.
-
Storage: For long-term storage, powdered Fadrozole should be kept at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2] For frequent use, a stock solution can be stored at 4°C for up to a week.[2]
-
Solution Preparation: When preparing aqueous solutions, it is best practice to filter-sterilize the final working solution using a 0.22 µm filter before use in cell culture.[1] For in vivo preparations that result in a suspension, it is recommended to prepare the solution fresh for each use.[2]
-
2. In Vitro Experiments (e.g., Aromatase Activity Assays)
-
Question: My IC50 value for Fadrozole is higher than what is reported in the literature. What could be the cause?
-
Answer: An unexpectedly high IC50 value can stem from several factors related to your assay setup:
-
Enzyme Source and Activity: The activity of your aromatase enzyme source (e.g., human placental microsomes, recombinant enzyme, or cell lysates) is critical. Ensure the enzyme is not degraded due to improper storage or handling. It's important to run a positive control with a known inhibitor to validate the assay's performance.
-
Substrate Concentration: The concentration of the androgen substrate (e.g., androstenedione or testosterone) can influence the apparent IC50 value. Ensure you are using a consistent and appropriate substrate concentration, ideally at or near the Km of the enzyme, for competitive inhibitors like Fadrozole.
-
Incubation Time and Conditions: The incubation time, temperature, and pH of the assay buffer must be optimized and kept consistent across all experiments. Deviations can affect both enzyme activity and inhibitor binding.
-
Detection Method Sensitivity: The method used to detect estrogen production (e.g., radioimmunoassay, ELISA, or fluorometric assays) must be sensitive enough to measure the low levels of product in the inhibited samples accurately.[5] Inaccurate measurements at low concentrations can skew the dose-response curve and IC50 calculation.
-
-
Question: I am seeing high background signal in my no-enzyme control wells. How can I reduce this?
-
Answer: High background can be caused by:
-
Substrate or Reagent Contamination: Your androgen substrate or other assay reagents may be contaminated with estrogens. Test each component of your assay for intrinsic signal.
-
Non-enzymatic Conversion: While unlikely for aromatization, ensure that the signal is indeed enzyme-dependent by running controls without the enzyme or with a heat-inactivated enzyme.
-
Assay Plate Interference: The type of microplate used can sometimes contribute to background fluorescence or non-specific binding. Ensure your plates are compatible with your detection method.
-
3. In Vivo Experiments
-
Question: The therapeutic effect of Fadrozole seems to diminish over the course of my long-term animal study. Why might this be happening?
-
Answer: A decrease in efficacy in long-term studies can be due to:
-
Compound Stability in Formulation: If the dosing solution is not prepared fresh daily, the stability of Fadrozole in the vehicle could be a factor, especially if it's a suspension.[2]
-
Development of Resistance: In cancer models, resistance to aromatase inhibitors can develop over time. This can be due to mutations in the estrogen receptor gene (ESR1) or the activation of alternative signaling pathways that bypass the need for estrogen.[6][7]
-
Pharmacokinetic Variability: Factors such as animal age, weight, and metabolism can change over the course of a long study, potentially altering the drug's pharmacokinetics and effective concentration at the target tissue.
-
-
Question: I am observing unexpected side effects or toxicity in my animal models. Could this be related to the Fadrozole treatment?
-
Answer: While Fadrozole is generally well-tolerated, high doses can inhibit other cytochrome P450 enzymes involved in steroidogenesis, potentially leading to off-target effects.[8] It is crucial to perform dose-response studies to identify a concentration that effectively inhibits aromatase without causing significant toxicity. Monitoring animal health, including weight and behavior, is essential.
Frequently Asked Questions (FAQs)
-
Question: What is the mechanism of action of Fadrozole?
-
Answer: Fadrozole is a potent and selective non-steroidal inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for converting androgens (like testosterone and androstenedione) into estrogens (like estradiol and estrone).[9] By competitively binding to the aromatase enzyme, Fadrozole blocks estrogen synthesis.[10]
-
Question: What is a typical IC50 value for Fadrozole?
-
Answer: The IC50 of Fadrozole for aromatase is approximately 4.5 to 6.4 nM.[3][8][11] In cell-based assays, it inhibits estrogen production with an IC50 of around 0.03 µM.[8]
-
Question: How should I choose the right concentration of Fadrozole for my experiments?
-
Answer: For in vitro experiments, a dose-response curve should be generated starting from concentrations well below the expected IC50 (e.g., 0.1 nM) to concentrations well above it (e.g., 1 µM) to determine the optimal inhibitory range for your specific system. For in vivo studies in rodents, effective oral doses have been reported in the range of 0.03 mg/kg to 0.5 mg/kg per day.[4] However, the optimal dose will depend on the animal model and the specific research question.
-
Question: Can I use Fadrozole in pre-menopausal models?
-
Answer: In pre-menopausal females, the ovaries are the primary source of estrogen, and their function is regulated by a feedback loop involving the pituitary gland. Aromatase inhibitors like Fadrozole can lead to a compensatory increase in gonadotropins (LH and FSH), which can overcome the aromatase blockade. Therefore, in pre-menopausal models, Fadrozole is often used in combination with a GnRH agonist to suppress ovarian function.[6]
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄ClN₃ (hydrochloride) | [12] |
| Molecular Weight | 259.73 g/mol (hydrochloride) | [12] |
| Solubility (DMSO) | ≥ 45 mg/mL | [3] |
| Solubility (Water) | 100 mg/mL | [1] |
| Aromatase IC50 | 4.5 - 6.4 nM | [3][8][11] |
| IC50 (Estrogen Production) | ~0.03 µM (in hamster ovarian slices) | [8] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | Up to 3 years | [3] |
| Stock Solution (DMSO) | -80°C | Up to 1 year | [2][4] |
| Stock Solution (DMSO) | -20°C | 1 month | [1][4] |
| Working Solution | 4°C | Up to 1 week | [2] |
Experimental Protocols
Detailed Methodology for a Microsomal Aromatase Inhibition Assay
This protocol is a representative example for determining the inhibitory potential of Fadrozole on aromatase activity using human placental microsomes.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the assay buffer.
-
Substrate: Prepare a stock solution of [1β-³H]-androstenedione in a suitable organic solvent (e.g., ethanol) and dilute it in the assay buffer to the desired final concentration.
-
Fadrozole: Prepare a stock solution in DMSO and perform serial dilutions to obtain the desired range of concentrations.
-
-
Assay Procedure:
-
Add the assay buffer, human placental microsomes (containing a known amount of protein), and the NADPH regenerating system to each well of a microplate.
-
Add the various dilutions of Fadrozole or the vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the [1β-³H]-androstenedione substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a suitable solvent (e.g., chloroform).
-
-
Detection and Data Analysis:
-
The aromatase reaction releases ³H into the aqueous phase as ³H₂O. Separate the aqueous phase from the organic phase (containing the unreacted substrate) by adding a charcoal-dextran suspension and centrifuging.
-
Measure the radioactivity in the supernatant (aqueous phase) using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each Fadrozole concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Fadrozole concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualization
Caption: Mechanism of Aromatase Inhibition by Fadrozole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fadrozole hydrochloride | Aromatase | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deficiencies in immunoassay methods used to monitor serum Estradiol levels during aromatase inhibitor treatment in postmenopausal breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icr.ac.uk [icr.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound|CAS 176702-70-8|DC Chemicals [dcchemicals.com]
- 12. GSRS [gsrs.ncats.nih.gov]
Troubleshooting unexpected results with Fadrozole Hydrochloride Hemihydrate
Welcome to the technical support center for Fadrozole Hydrochloride Hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Fadrozole is a potent and selective nonsteroidal inhibitor of the aromatase (CYP19A1) enzyme.[1] Aromatase is responsible for the final step in estrogen biosynthesis, converting androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[2] By inhibiting this enzyme, Fadrozole effectively reduces the levels of estrogen.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO (≥ 100 mg/mL) and water (100 mg/mL).[3][4][5] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year.[5] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q3: What are the known IC50 values for Fadrozole?
A3: The inhibitory concentrations (IC50) of Fadrozole can vary depending on the experimental system. Below is a summary of reported values.
| Target | System | IC50 Value |
| Aromatase | Human Placental Microsomes | 6.4 nM |
| Estrogen Production | Hamster Ovarian Slices | 0.03 µM |
| Progesterone Production | Hamster Ovarian Slices | 120 µM |
Data compiled from multiple sources.[1][6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Lower than expected or no inhibition of estrogen production.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C (powder) or -80°C (DMSO stock). Prepare fresh working solutions from a new stock solution. |
| Insufficient Concentration | Verify the final concentration of Fadrozole in your assay. Perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental model. |
| Cell Line Resistance | Some cancer cell lines can develop resistance to aromatase inhibitors by upregulating aromatase expression or utilizing alternative signaling pathways for growth.[4][7] Consider using a different cell line or testing for markers of resistance. |
| Compensatory Mechanisms | Inhibition of aromatase can sometimes lead to a compensatory upregulation of genes involved in steroidogenesis.[6][8][9] This can be assessed by measuring the mRNA levels of genes like CYP19A1. |
| Experimental Setup | Ensure that the assay conditions (e.g., incubation time, substrate concentration) are optimal for aromatase activity. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Serum batches can vary and impact results. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent preparation of serial dilutions. |
| Compound Precipitation | Fadrozole has limited solubility in aqueous media. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a fresh, more dilute stock solution in DMSO. |
| Assay Variability | Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Issue 3: Unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Inhibition of other Cytochrome P450 Enzymes | At higher concentrations, Fadrozole may inhibit other CYP450 enzymes involved in steroidogenesis.[1] If off-target effects are suspected, consider using a lower concentration of Fadrozole or a more selective aromatase inhibitor. |
| Modulation of Other Signaling Pathways | Kinase inhibitors have been known to have off-target effects.[9][10] While Fadrozole is not primarily a kinase inhibitor, it is important to consider potential interactions with other signaling pathways, especially at high concentrations. |
| Cellular Stress Response | High concentrations of any compound can induce cellular stress. Monitor cell viability and morphology to ensure that the observed effects are not due to general toxicity. |
Experimental Protocols
1. In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
This protocol is a cell-free assay to directly measure the inhibitory effect of Fadrozole on aromatase activity.
-
Materials:
-
Human placental microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
[1β-³H]-Androstenedione (substrate)
-
This compound
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
-
-
Methodology:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and the NADPH regenerating system.
-
Add varying concentrations of Fadrozole (or vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [1β-³H]-Androstenedione.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Separate the aqueous phase (containing ³H₂O released during the reaction) from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid substrate.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of aromatase inhibition relative to the vehicle control.
-
2. Cell-Based Aromatase Activity and Proliferation Assay in MCF-7 Cells
This protocol assesses the effect of Fadrozole on aromatase activity and cell proliferation in an estrogen-receptor positive breast cancer cell line.
-
Materials:
-
MCF-7 cells
-
DMEM/F12 medium supplemented with charcoal-stripped fetal bovine serum (FBS)
-
Testosterone (aromatase substrate)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Estradiol ELISA kit
-
-
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Hormone Deprivation: Replace the growth medium with phenol red-free DMEM/F12 containing charcoal-stripped FBS to remove exogenous estrogens. Incubate for 24-48 hours.
-
Treatment: Treat the cells with varying concentrations of Fadrozole in the presence of a fixed concentration of testosterone (e.g., 10 nM). Include controls for vehicle, testosterone alone, and estradiol (positive control for proliferation).
-
Incubation: Incubate the cells for 3-5 days.
-
Aromatase Activity Assessment: After the incubation period, collect the cell culture supernatant to measure the concentration of estradiol using an ELISA kit. This will indicate the level of aromatase activity.
-
Cell Proliferation Assessment: Add a cell proliferation reagent to the wells and measure the absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the proliferation data to the vehicle control and plot the dose-response curves for both aromatase inhibition and cell proliferation.
-
Visualizations
Caption: Mechanism of action of Fadrozole in inhibiting estrogen synthesis.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. epa.gov [epa.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fadrozole hydrochloride | Aromatase | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The genomic landscape associated with resistance to aromatase inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fadrozole Hydrochloride Hemihydrate and Cytochrome P450 Enzymes
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Fadrozole Hydrochloride Hemihydrate on cytochrome P450 (CYP) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
Fadrozole is a potent and selective non-steroidal inhibitor of aromatase (CYP19A1), a key enzyme in the biosynthesis of estrogens.[1] It competitively blocks the conversion of androgens to estrogens.
Q2: Does Fadrozole inhibit other cytochrome P450 enzymes?
Yes, particularly at higher concentrations, Fadrozole can inhibit other steroidogenic P450 enzymes. Its effects are most notable on CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase).
Q3: Is the inhibitory effect of Fadrozole stereospecific?
Yes, the enantiomers of Fadrozole exhibit different inhibitory profiles. The (S)-enantiomer is a more potent inhibitor of aromatase (CYP19A1), while the (R)-enantiomer shows greater selectivity for inhibiting aldosterone synthase (CYP11B2).
Q4: What is the potential for Fadrozole to cause drug-drug interactions via inhibition of major drug-metabolizing CYP enzymes?
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory effects of Fadrozole on various cytochrome P450 enzymes.
| CYP Isoform | Inhibitor | IC50 / Ki / Kd | Notes |
| CYP19A1 (Aromatase) | Fadrozole (racemic) | Ki: 13.4 nM (for estrone synthesis in vivo) | Potent inhibitor. |
| (S)-Fadrozole | - | The more active enantiomer against aromatase. | |
| CYP11B1 (11β-hydroxylase) | Fadrozole (racemic) | Kd: 9 nM | Binds with high affinity. |
| (S)-Fadrozole | - | The preferred enantiomer for binding to CYP11B1. | |
| CYP11B2 (Aldosterone Synthase) | Fadrozole (racemic) | Kd: 370 nM | |
| (R)-Fadrozole | IC50: 32.37 nM | Shows some selectivity over the (S)-enantiomer. | |
| (S)-Fadrozole | IC50: 77.75 nM | ||
| CYP1A2 | Fadrozole | Data not available from searches | |
| CYP2C9 | Fadrozole | Data not available from searches | |
| CYP2C19 | Fadrozole | Data not available from searches | |
| CYP2D6 | Fadrozole | Data not available from searches | |
| CYP3A4 | Fadrozole | Data not available from searches |
Experimental Protocols
In Vitro Cytochrome P450 Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory potential of Fadrozole against various CYP isoforms using human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Specific CYP isoform substrate (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of Fadrozole in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Fadrozole to be tested.
-
Prepare the specific CYP substrate solution in the appropriate solvent.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the specific CYP substrate.
-
Add the desired concentration of Fadrozole or vehicle control.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (or other suitable solvent) containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite from the CYP substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of Fadrozole.
-
Plot the percentage of inhibition against the Fadrozole concentration.
-
Determine the IC50 value (the concentration of Fadrozole that causes 50% inhibition of the enzyme activity) using appropriate software.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Microsome instability | - Use calibrated pipettes and proper technique.- Ensure precise timing for all steps.- Thaw microsomes on ice and keep them cold until use. Avoid repeated freeze-thaw cycles. |
| No or low enzyme activity | - Inactive NADPH regenerating system- Degraded substrate or microsomes- Incorrect buffer pH | - Prepare fresh NADPH regenerating system daily.- Use fresh or properly stored reagents.- Verify the pH of the incubation buffer. |
| IC50 value is out of the expected range | - Incorrect Fadrozole concentration- Substrate concentration is too high or too low relative to its Km- Inappropriate incubation time | - Verify the stock solution concentration and dilution series.- Use a substrate concentration at or near its Km value for the specific CYP isoform.- Optimize the incubation time to ensure linearity of the reaction. |
| Fadrozole precipitation in the incubation | - Poor solubility of Fadrozole at the tested concentrations | - Check the solubility of Fadrozole in the final incubation mixture.- If necessary, adjust the solvent concentration (usually keeping it below 1%). |
Visualizations
Caption: Fadrozole's primary and off-target inhibitory effects on P450 enzymes.
Caption: In vitro CYP450 inhibition assay workflow.
References
Dose-response curve challenges with Fadrozole Hydrochloride Hemihydrate
Welcome to the technical support center for Fadrozole Hydrochloride Hemihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving this potent aromatase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Fadrozole is a non-steroidal competitive inhibitor of the aromatase (cytochrome P450 19A1) enzyme.[1][2][3] It specifically blocks the final step in estrogen biosynthesis, which is the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[2][3] By inhibiting aromatase, Fadrozole effectively reduces the levels of circulating estrogens, which can inhibit the growth of estrogen-dependent cancers.[2][3]
Q2: What are the typical in vitro applications of Fadrozole?
A2: Fadrozole is widely used in vitro to study the effects of estrogen deprivation in various biological systems. Common applications include:
-
Investigating the role of local estrogen synthesis in cancer cell proliferation, particularly in breast cancer cell lines.
-
Studying the impact of aromatase inhibition on steroidogenesis and hormone signaling pathways.
-
Serving as a positive control in high-throughput screening assays for novel aromatase inhibitors.
Q3: What kind of dose-response relationship should I expect with Fadrozole?
A3: Fadrozole typically exhibits a sigmoidal dose-response curve in both aromatase inhibition and cell proliferation assays. The response (e.g., inhibition of enzyme activity or reduction in cell viability) will increase with higher concentrations of Fadrozole until it reaches a plateau, indicating maximal inhibition. The steepness of the curve and the IC50 value can vary depending on the experimental system.
Q4: Are there known off-target effects of Fadrozole?
A4: While Fadrozole is a potent and selective aromatase inhibitor, at higher concentrations, it may inhibit other cytochrome P450 enzymes involved in steroidogenesis, such as 11β-hydroxylase. However, at the concentrations typically used to achieve effective aromatase inhibition in vitro, it is considered highly selective.
Troubleshooting Guide: Dose-Response Curve Challenges
Challenges in obtaining a consistent and reproducible dose-response curve are common in in vitro assays. This guide addresses specific issues that may be encountered when working with Fadrozole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding density. Edge effects in the microplate.[3] Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS/media to maintain humidity. Use calibrated pipettes and proper pipetting techniques. Reverse pipetting can be beneficial for viscous solutions. |
| No dose-response effect observed | Incorrect concentration range (too low or too high). Inactive compound. Cell line is not sensitive to aromatase inhibition (e.g., estrogen receptor-negative). | Perform a wider range of serial dilutions (e.g., logarithmic scale from 1 nM to 100 µM). Verify the purity and activity of your Fadrozole stock. Use a positive control cell line known to be sensitive to aromatase inhibitors (e.g., MCF-7aro, T-47Daro). |
| Shallow or flat dose-response curve | Assay incubation time is too short or too long. Low aromatase expression in the chosen cell line. Sub-optimal assay conditions (e.g., temperature, pH). | Optimize the incubation time. For cell viability assays, 48-72 hours is common.[3] Use cell lines with confirmed high aromatase expression or transfect them with an aromatase expression vector. Ensure all assay reagents and conditions are optimized and consistent. |
| Inconsistent IC50 values between experiments | Variations in cell passage number and health. Differences in confluency at the time of treatment. Inconsistent incubation times.[4] Different batches of reagents (e.g., serum, media). | Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency (e.g., 50-70%) at the start of the experiment. Strictly adhere to the same incubation times for all experiments. Use the same lot of reagents whenever possible and test new lots before use. |
Data Presentation: Fadrozole IC50 Values
The half-maximal inhibitory concentration (IC50) of Fadrozole can vary significantly depending on the assay and cell line used. The following table summarizes reported IC50 values from the literature.
| Assay Type | System/Cell Line | Reported IC50 Value | Reference |
| Aromatase Activity Inhibition | Human Placental Aromatase | 6.4 nM | [1] |
| Estrogen Production Inhibition | Hamster Ovarian Slices | 0.03 µM | [1] |
| Cell Proliferation Inhibition | MCF-7aro (aromatase-transfected) | 50-100 nM | [5] |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (Cell-Based)
This protocol provides a general framework for determining the dose-response curve of Fadrozole on aromatase activity in a whole-cell system.
1. Cell Culture and Seeding:
- Culture aromatase-expressing cells (e.g., MCF-7aro, T-47Daro, or primary cells) in appropriate growth medium.
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of Fadrozole in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
- Remove the growth medium from the cells and replace it with the medium containing the different concentrations of Fadrozole.
3. Incubation with Androgen Substrate:
- Add an androgen substrate (e.g., testosterone or androstenedione) to each well at a final concentration typically near the Km of the aromatase enzyme.
- Incubate the plate for a predetermined time (e.g., 4-24 hours) at 37°C in a humidified incubator.
4. Measurement of Estrogen Production:
- Collect the cell culture supernatant.
- Quantify the amount of estradiol (if testosterone was the substrate) or estrone (if androstenedione was the substrate) produced using a sensitive immunoassay (e.g., ELISA or radioimmunoassay).
5. Data Analysis:
- Calculate the percentage of aromatase inhibition for each Fadrozole concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the Fadrozole concentration.
- Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (e.g., MTT or Resazurin)
This protocol outlines the steps to assess the effect of Fadrozole on the viability of estrogen-dependent, aromatase-expressing breast cancer cells.
1. Cell Seeding:
- Seed aromatase-expressing, estrogen-receptor-positive breast cancer cells (e.g., MCF-7aro) in a 96-well plate in their standard growth medium. Allow cells to attach for 24 hours.
2. Treatment with Fadrozole:
- Prepare serial dilutions of Fadrozole in the appropriate cell culture medium.
- Replace the medium in the wells with the Fadrozole-containing medium. Include a vehicle control and a positive control for cell death if desired.
3. Incubation:
- Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
4. Viability Assessment:
- Add the viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.[6]
- Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
5. Data Analysis:
- Subtract the background reading from all wells.
- Normalize the data to the vehicle control (representing 100% viability).
- Plot the percentage of cell viability against the logarithm of the Fadrozole concentration and fit to a sigmoidal dose-response curve to calculate the IC50.
Mandatory Visualizations
Caption: Mechanism of action of Fadrozole as an aromatase inhibitor.
Caption: Experimental workflow for a cell-based dose-response assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid Effects of the Aromatase Inhibitor Fadrozole on Steroid Production and Gene Expression in the Ovary of Female Fathead Minnows (Pimephales promelas) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
Validation & Comparative
A Comparative Efficacy Analysis: Fadrozole Hydrochloride Hemihydrate vs. Anastrozole in Aromatase Inhibition
For researchers and drug development professionals in the field of oncology, particularly in the context of hormone-receptor-positive breast cancer, the selection of a potent and specific aromatase inhibitor is a critical decision. This guide provides an objective comparison of the efficacy of Fadrozole Hydrochloride Hemihydrate, a second-generation non-steroidal aromatase inhibitor, and Anastrozole, a third-generation non-steroidal aromatase inhibitor. This comparison is supported by preclinical data and indirect clinical evidence to aid in informed decision-making for future research and development.
Executive Summary
Both Fadrozole and Anastrozole are effective inhibitors of the aromatase enzyme, a key target in the treatment of estrogen-receptor-positive breast cancer. Anastrozole, being a third-generation inhibitor, is generally considered to have a more favorable clinical profile. Preclinical data indicates that while Fadrozole can be highly potent in in-vitro settings, third-generation inhibitors like Anastrozole often exhibit superior in-vivo efficacy. Clinical evidence, primarily from trials comparing each agent against other endocrine therapies, indirectly supports the greater clinical benefit of third-generation aromatase inhibitors.
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the available quantitative data for Fadrozole and Anastrozole to facilitate a direct comparison of their preclinical potency and clinical performance.
Table 1: Preclinical Aromatase Inhibition
| Compound | Target | Assay System | IC50 Value | Citation |
| This compound | Aromatase | Human Placental Microsomes | 6.4 nM | [1] |
| Anastrozole | Aromatase | Not specified | Potent and selective | [2] |
Note: Direct comparative IC50 studies under identical conditions are limited in the available literature. The provided data is based on individual studies.
Table 2: Clinical Trial Outcomes in Advanced Breast Cancer (Postmenopausal Women)
| Drug | Comparator | Key Efficacy Endpoints | Results | Citation |
| Fadrozole | Tamoxifen | Time to Progression (TTP) | TTP was significantly longer in the tamoxifen arm in one study. | [3] |
| Fadrozole | Tamoxifen | Objective Response Rate (ORR) | No significant difference in ORR in one study. | [3] |
| Anastrozole | Tamoxifen | Time to Progression (TTP) | Median TTP of 11.1 months for anastrozole vs. 5.6 months for tamoxifen. | [4] |
| Anastrozole | Tamoxifen | Objective Response Rate (ORR) | 21% for anastrozole vs. 17% for tamoxifen. | [4] |
| Anastrozole | Megestrol Acetate | Time to Progression | Anastrozole was at least as effective as megestrol acetate. | [5] |
| Anastrozole | Megestrol Acetate | 2-Year Survival Rate | 56.1% for Anastrozole (1 mg) vs. 46.3% for megestrol acetate. | [6] |
Note: The clinical data presented is from separate trials where each drug was compared against a common comparator, not from a direct head-to-head trial. A meta-analysis has suggested that third-generation aromatase inhibitors are associated with improved survival compared to second-generation inhibitors.[7]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided in the DOT language for use with Graphviz.
Aromatase Inhibition Signaling Pathway
Caption: Mechanism of action of Fadrozole and Anastrozole.
Experimental Workflow for Aromatase Inhibitor Evaluation
Caption: A typical workflow for preclinical evaluation.
Logical Comparison of Fadrozole and Anastrozole
Caption: A logical comparison based on available evidence.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds (Fadrozole and Anastrozole) against human aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
NADPH (cofactor)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
Test compounds (Fadrozole, Anastrozole) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and NADPH.
-
Add varying concentrations of the test compounds (Fadrozole or Anastrozole) to the reaction mixture. Include a vehicle control (solvent only).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding chloroform and vortexing to extract the steroids.
-
Separate the aqueous phase (containing ³H₂O, a product of the aromatase reaction) from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining unreacted substrate.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of aromatase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (WST-1 Assay)
Objective: To assess the effect of Fadrozole and Anastrozole on the proliferation of estrogen-dependent breast cancer cells (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (Fadrozole, Anastrozole)
-
Androstenedione (aromatase substrate)
-
96-well cell culture plates
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with a medium containing charcoal-stripped FBS (to remove endogenous steroids).
-
Treat the cells with various concentrations of Fadrozole or Anastrozole in the presence of a fixed concentration of androstenedione. Include appropriate controls (vehicle control, androstenedione alone).
-
Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO₂ incubator.
-
Add WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance of the wells at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the control (androstenedione alone).
-
Determine the IC50 value for cell proliferation inhibition.
In Vivo Xenograft Model (MCF-7 Aromatase-Overexpressing Cells)
Objective: To evaluate the in vivo efficacy of Fadrozole and Anastrozole in inhibiting the growth of estrogen-dependent tumors.
Materials:
-
Immunodeficient mice (e.g., ovariectomized female BALB/c nude mice)
-
MCF-7 cells stably transfected to overexpress aromatase (MCF-7aro)
-
Matrigel
-
Test compounds (Fadrozole, Anastrozole) formulated for in vivo administration
-
Androstenedione (or another androgen precursor)
-
Calipers for tumor measurement
Procedure:
-
On the day of inoculation, harvest MCF-7aro cells and resuspend them in a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each ovariectomized mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: vehicle control, Fadrozole, and Anastrozole.
-
Administer the treatments daily (or as per the determined dosing schedule) via an appropriate route (e.g., oral gavage).
-
Supplement all mice with an androgen precursor (e.g., androstenedione) to provide the substrate for estrogen synthesis by the tumor cells.
-
Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treatment groups and the control group to determine the in vivo efficacy of each compound.
Conclusion
This comparative guide provides a comprehensive overview of the available data on this compound and Anastrozole. While direct head-to-head clinical trial data is scarce, the collective preclinical and indirect clinical evidence suggests that Anastrozole, as a third-generation aromatase inhibitor, offers a more favorable efficacy profile for the treatment of hormone-receptor-positive breast cancer. The provided experimental protocols offer a standardized framework for researchers to conduct further comparative studies and to evaluate novel aromatase inhibitors. The visualizations of the signaling pathway and experimental workflows are intended to facilitate a deeper understanding of the mechanism of action and the drug development process for this important class of therapeutic agents.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. No Disease-Free Survival Difference With Longer Anastrozole Treatment After Endocrine Therapy in HR-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Anastrozole, a potent and selective aromatase inhibitor, versus megestrol acetate in postmenopausal women with advanced breast cancer: results of overview analysis of two phase III trials. Arimidex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Fadrozole Hydrochloride Hemihydrate vs. Exemestane in Aromatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of endocrine therapies for hormone-receptor-positive breast cancer, aromatase inhibitors (AIs) represent a cornerstone of treatment. This guide provides a detailed head-to-head comparison of two prominent AIs: Fadrozole Hydrochloride Hemihydrate, a non-steroidal competitive inhibitor, and Exemestane, a steroidal irreversible inactivator. This analysis is intended to arm researchers, scientists, and drug development professionals with the objective data necessary to inform preclinical and clinical research decisions.
At a Glance: Key Differences
| Feature | This compound | Exemestane |
| Drug Class | Non-steroidal Aromatase Inhibitor | Steroidal Aromatase Inactivator |
| Mechanism of Action | Reversible, competitive inhibition of the aromatase enzyme.[1] | Irreversible, "suicide" inhibition of the aromatase enzyme.[2] |
| Chemical Structure | Imidazole derivative. | Androstenedione analogue. |
Mechanism of Action: A Tale of Two Inhibition Strategies
Both Fadrozole and Exemestane target aromatase, the key enzyme responsible for the peripheral conversion of androgens to estrogens. However, their modes of interaction with the enzyme are fundamentally different.
This compound acts as a competitive inhibitor. It reversibly binds to the heme group of the cytochrome P450 component of the aromatase enzyme complex.[1] This competition with the natural substrate, androstenedione, effectively blocks estrogen synthesis. Being a reversible inhibitor, its effect is dependent on its concentration in the vicinity of the enzyme.
Exemestane , on the other hand, is a "suicide inhibitor." Structurally similar to the natural substrate androstenedione, it binds to the active site of the aromatase enzyme. The enzyme begins to process Exemestane, leading to the formation of a reactive intermediate that binds covalently and irreversibly to the enzyme. This permanent inactivation necessitates the synthesis of new enzyme molecules to restore aromatase activity.[2]
In Vitro Potency and Selectivity
The in vitro potency of aromatase inhibitors is a critical determinant of their potential therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).
| Parameter | This compound | Exemestane |
| IC50 (Aromatase Inhibition) | 4.5 nM to 6.4 nM[3] | ~15-30 nM |
| Ki (Aromatase Inhibition) | 13.4 - 23.7 nM[4] | Not explicitly found in searches |
| Selectivity | Selective for aromatase over other P450 enzymes. | Highly selective for aromatase. |
Fadrozole has demonstrated high potency in in vitro assays, with reported IC50 values in the low nanomolar range.[3] Exemestane also shows potent inhibition of aromatase. While direct comparative studies are limited, both agents exhibit high selectivity for the aromatase enzyme, a crucial factor in minimizing off-target effects.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug govern its absorption, distribution, metabolism, and excretion, which collectively determine its bioavailability and dosing regimen.
| Parameter | This compound | Exemestane |
| Administration | Oral | Oral |
| Absorption | Rapidly absorbed. | Rapidly absorbed. |
| Half-life | Approximately 10.5 hours.[4] | Approximately 24 hours. |
| Metabolism | Primarily hepatic. | Extensively metabolized, primarily by CYP3A4. |
Both drugs are orally administered and rapidly absorbed. Exemestane has a longer terminal half-life of about 24 hours compared to Fadrozole's approximately 10.5 hours, which may influence dosing frequency.[4]
Clinical Efficacy
A randomized trial comparing exemestane to anastrozole in postmenopausal women with early breast cancer showed no significant difference in event-free survival at a median follow-up of 4.1 years, with 4-year event-free survival rates of 91% for exemestane and 91.2% for anastrozole.[5] Another study comparing the same two drugs in a first-line setting for advanced breast cancer also found similar efficacy.[6][7]
Clinical trials involving Fadrozole have demonstrated its efficacy in postmenopausal women with advanced breast cancer, often as a second-line treatment.
It is important to note that while both drugs are effective aromatase inhibitors, the lack of direct comparative clinical data makes it difficult to definitively claim superiority of one over the other in a clinical setting.
Side Effect and Tolerability Profile
The side effect profiles of both drugs are largely attributable to estrogen deprivation.
| Common Side Effects | This compound | Exemestane |
| Vasomotor | Hot flashes | Hot flashes |
| Musculoskeletal | Joint pain | Arthralgia (joint pain), myalgia (muscle pain) |
| General | Fatigue, nausea | Fatigue, nausea |
| Bone Health | Potential for decreased bone mineral density | Decreased bone mineral density, increased risk of osteoporosis and fractures. |
| Other | Headache, increased sweating | Headache, increased sweating, insomnia |
The adverse effects are generally similar and consistent with the mechanism of action of aromatase inhibitors. A key concern with long-term use of any potent aromatase inhibitor is the impact on bone health, leading to an increased risk of osteoporosis and fractures.
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a common method for determining the in vitro potency of aromatase inhibitors.
Methodology:
-
Microsome Preparation: Human placental microsomes, a rich source of aromatase, are prepared by differential centrifugation of placental tissue homogenates.
-
Incubation: A reaction mixture is prepared containing the placental microsomes, a phosphate buffer (pH 7.4), an NADPH-generating system (as a cofactor), and varying concentrations of the test inhibitor (Fadrozole or Exemestane).
-
Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, typically [1β-³H]-androstenedione.
-
Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, often by the addition of an organic solvent like chloroform.
-
Extraction and Separation: The aqueous phase, containing the tritiated water ([³H]₂O) produced by the aromatase reaction, is separated from the organic phase containing the unreacted substrate. This can be achieved using a charcoal-dextran suspension or solid-phase extraction.
-
Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting.
-
Data Analysis: The amount of [³H]₂O produced is proportional to the aromatase activity. The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound and Exemestane are both potent and selective aromatase inhibitors that play a crucial role in the management of estrogen-receptor-positive breast cancer. Their primary distinction lies in their mechanism of action: Fadrozole is a reversible, non-steroidal competitive inhibitor, while Exemestane is an irreversible, steroidal inactivator.
In vitro data suggests high potency for both compounds. While direct head-to-head clinical trial data is scarce, both have demonstrated clinical efficacy. The choice between these agents in a research or clinical setting may be guided by their differing mechanisms of action, pharmacokinetic profiles, and specific experimental or therapeutic goals. Further direct comparative studies would be beneficial to delineate any subtle but clinically relevant differences in their efficacy and long-term safety profiles.
References
- 1. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pharmacodynamic inhibition of estrogen synthesis by fadrozole, an aromatase inhibitor, and its pharmacokinetic disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exemestane Versus Anastrozole in Postmenopausal Women With Early Breast Cancer: NCIC CTG MA.27—A Randomized Controlled Phase III Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized, double-blind, controlled study of exemestane versus anastrozole for the first-line treatment of postmenopausal Japanese women with hormone-receptor-positive advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exemestane versus anastrozole as front-line endocrine therapy in postmenopausal patients with hormone receptor-positive, advanced breast cancer: final results from the Spanish Breast Cancer Group 2001-03 phase 2 randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Fadrozole Hydrochloride Hemihydrate in Tamoxifen-Resistant Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Fadrozole Hydrochloride Hemihydrate's efficacy in the context of tamoxifen-resistant breast cancer. While direct preclinical comparisons in well-characterized tamoxifen-resistant models are limited in publicly available literature, this document synthesizes available clinical data and draws comparisons with other aromatase inhibitors to offer a comprehensive overview for research and drug development professionals.
Executive Summary
This compound is a non-steroidal aromatase inhibitor that has demonstrated clinical activity in postmenopausal patients with advanced breast cancer that has recurred following tamoxifen therapy. Clinical studies indicate an objective response rate of approximately 14-17% in this patient population.[1][2][3] While preclinical data on fadrozole in specific tamoxifen-resistant cell lines or xenograft models is scarce, its mechanism of action—suppressing estrogen biosynthesis—provides a sound rationale for its use after tamoxifen failure.[4] Comparisons with other non-steroidal aromatase inhibitors, such as letrozole and anastrozole, suggest that while fadrozole is effective, third-generation inhibitors like letrozole may offer more potent estrogen suppression.[5]
Comparative Efficacy in Tamoxifen-Resistant Settings: Clinical Data
The following tables summarize the clinical efficacy of fadrozole in postmenopausal patients with advanced breast cancer who have experienced disease progression on tamoxifen. For comparison, data for other commonly used non-steroidal aromatase inhibitors, letrozole and anastrozole, in similar second-line settings are also presented.
Table 1: Efficacy of Fadrozole in Tamoxifen-Recurrent Advanced Breast Cancer
| Study Details | Dosage | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response | Median Time to Treatment Failure |
| Phase II Study[1] | 0.6 mg TID, 1 mg BID, 2 mg BID | 56 | 14% | 36 months | - |
| Randomized Trial[2][3] | 0.5 mg BID, 1.0 mg BID, 2.0 mg BID | 80 | 17% | 36 weeks | 12.7 weeks |
Table 2: Comparative Efficacy of Aromatase Inhibitors in Second-Line Treatment of Advanced Breast Cancer (Post-Tamoxifen)
| Aromatase Inhibitor | Study | Number of Patients | Objective Response Rate (ORR) |
| Fadrozole | Multiple Phase II[1][2][3] | ~136 | 14-17% |
| Letrozole | Head-to-head vs. Anastrozole[6] | 356 | 19.1% |
| Anastrozole | Head-to-head vs. Letrozole[6] | 357 | 12.3% |
Note: The data presented is from separate clinical trials and should be interpreted with caution as patient populations and trial designs may vary.
Mechanism of Action and Resistance Pathways
Fadrozole, as an aromatase inhibitor, functions by blocking the conversion of androgens to estrogens, thereby depriving hormone-receptor-positive breast cancer cells of their primary growth stimulus.[4] Tamoxifen resistance, on the other hand, can develop through various mechanisms, including the upregulation of growth factor receptor signaling pathways that can drive cell proliferation independently of or in crosstalk with the estrogen receptor (ER) pathway.
Signaling Pathways in Tamoxifen Resistance
Experimental Workflow for Efficacy Testing
The following diagram outlines a general workflow for assessing the efficacy of a compound like this compound in a tamoxifen-resistant breast cancer cell line.
Experimental Protocols
While specific protocols for this compound in tamoxifen-resistant models were not found, a standard cell viability assay protocol, such as the MTT assay, would be appropriate to generate such data.
MTT Cell Viability Assay Protocol
This protocol is a general guideline for assessing the cytotoxic and/or cytostatic effects of a compound on a cancer cell line.
1. Cell Seeding:
- Culture tamoxifen-resistant breast cancer cells (e.g., MCF-7/TAMR-1) in appropriate media.
- Harvest cells and perform a cell count to ensure viability is >95%.
- Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
- Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to create a range of desired concentrations.
- Add the various concentrations of fadrozole (and control compounds/vehicle) to the appropriate wells of the 96-well plate.
- Incubate the plate for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently mix the contents of the wells to ensure complete solubilization.
4. Data Acquisition and Analysis:
- Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the background absorbance from a blank well (media only).
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
- Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
This compound is a viable therapeutic option for patients with tamoxifen-resistant breast cancer, demonstrating clinical efficacy in a second-line setting. While direct, head-to-head preclinical comparisons with newer generation aromatase inhibitors in well-defined tamoxifen-resistant models are lacking, the available clinical data provides a basis for its consideration. Further preclinical studies are warranted to fully elucidate its comparative efficacy and to explore its potential in combination therapies targeting the complex mechanisms of endocrine resistance.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of the aromatase inhibitor fadrozole hydrochloride in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 5. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Letrozole: Comparison With Anastrozole as Second-line Treatment in Postmenopausal Women With Advanced Breast Cancer [medscape.org]
Safety Operating Guide
Navigating the Safe Disposal of Fadrozole Hydrochloride Hemihydrate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Fadrozole Hydrochloride Hemihydrate, a potent non-steroidal aromatase inhibitor, requires stringent disposal procedures due to its toxicological profile. This guide provides essential, step-by-step instructions for its safe disposal, aligning with regulatory standards for hazardous and cytotoxic waste.
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child.[1][2] Consequently, it must be managed as a hazardous and potentially cytotoxic agent. The primary and most widely accepted method for the disposal of cytotoxic waste is incineration at a licensed facility.[3][4]
Core Principles of this compound Waste Management
The management of this compound waste is governed by regulations from bodies such as the Environmental Protection Agency (EPA) in the United States.[4][5] A core principle is the "cradle-to-grave" responsibility of the waste generator, which means ensuring its safe handling from the point of generation to its final disposal.
Key considerations include:
-
Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams.[3]
-
Containment: Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling the compound and its waste.[6][7]
-
Training: All personnel handling this compound must be trained on its hazards and the proper disposal procedures.[4][8]
Quantitative Data Summary: Hazard Classifications
| Hazard Classification | Description | GHS Code | Signal Word |
| Acute Toxicity, Oral | Toxic if swallowed | H301 | Danger |
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 | Danger |
| Acute Toxicity, Inhalation | Toxic if inhaled | H331 | Danger |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | H361 | Warning |
This data is compiled from available Safety Data Sheets.[1][2]
Detailed Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials.
Step 1: Immediate Waste Segregation at the Point of Generation
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, lab coats, etc.), and any lab materials that have come into direct contact with the compound (e.g., weigh boats, spatulas, bench paper).
-
All solid waste must be placed in a designated, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste."[3]
-
-
Liquid Waste: This includes solutions containing this compound.
-
Collect all liquid waste in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste." Do not mix with other chemical waste streams.
-
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic waste.[3][7]
Step 2: Packaging and Labeling for Disposal
-
Seal Containers: Once the primary waste containers are full, securely seal them.
-
Secondary Containment: Place the sealed primary containers into a larger, durable, and leak-proof secondary container. This is often a designated bin or drum for cytotoxic waste.[9]
-
Labeling: The secondary container must be clearly labeled with the following information:
-
The words "Cytotoxic Waste" or "Hazardous Waste"
-
The biohazard symbol if applicable
-
The name and address of the generating facility
-
The date the waste was placed in the container
-
Step 3: Storage Prior to Disposal
-
Store the sealed and labeled waste containers in a secure, designated area with restricted access.
-
This storage area should be away from general laboratory traffic and clearly marked as a hazardous waste accumulation site.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company that is permitted to handle and transport cytotoxic and pharmaceutical waste.
-
Provide them with a detailed inventory of the waste.
-
Ensure the disposal company will provide a manifest that documents the chain of custody from your facility to the final disposal site. This is a critical component of your "cradle-to-grave" responsibility.
Step 5: Final Disposal Method
-
The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration at a permitted hazardous waste facility.[3][4] This process destroys the active compound, rendering it inert.
-
Never dispose of this compound down the drain or in the regular trash.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
